Technical Documentation Center

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine
  • CAS: 97928-18-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

Abstract This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. This compound is a key intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, most notably the second-generation antihistamine, Ebastine.[1] This document will delve into the strategic considerations behind the chosen synthetic route, provide detailed, field-proven experimental protocols, and offer insights into the underlying chemical mechanisms. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The title compound, 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine, combines this important heterocyclic core with a substituted benzoylpropyl chain. This particular arrangement of functional groups makes it a crucial building block for the synthesis of Ebastine, a potent and selective H1 histamine receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1]

The synthesis of this key intermediate, therefore, is of significant interest to the pharmaceutical industry. A successful synthesis must be efficient, scalable, and produce a high-purity product. This guide will focus on a logical and well-established two-step synthetic sequence: a Friedel-Crafts acylation followed by a nucleophilic substitution.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests a disconnection at the piperidine nitrogen-carbon bond. This leads to two key synthons: 4-hydroxypiperidine and a 3-(4-tert-butylbenzoyl)propyl electrophile. This electrophile can be derived from a corresponding alkyl halide, which in turn can be synthesized via a Friedel-Crafts acylation of tert-butylbenzene.

G Target 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine Intermediate1 4-(4-tert-Butylphenyl)-4-oxobutyl halide Target->Intermediate1 C-N Disconnection (Alkylation) StartingMaterial1 4-Hydroxypiperidine Target->StartingMaterial1 Intermediate2 4-Halobutyryl chloride Intermediate1->Intermediate2 Friedel-Crafts Acylation StartingMaterial2 tert-Butylbenzene Intermediate1->StartingMaterial2

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials: tert-butylbenzene and 4-hydroxypiperidine. The two key reactions, Friedel-Crafts acylation and nucleophilic alkylation, are well-understood and reliable transformations in organic synthesis.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-1-(4-tert-butylphenyl)butan-1-one via Friedel-Crafts Acylation

The first step involves the introduction of the butyryl chain onto the tert-butylbenzene ring. A Friedel-Crafts acylation using 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is an effective method.

Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This acylium ion then undergoes electrophilic aromatic substitution with the electron-rich tert-butylbenzene ring. The tert-butyl group is a moderately activating, ortho-, para-director. Due to steric hindrance from the bulky tert-butyl group, the para-substituted product is predominantly formed.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 4-chlorobutyryl_chloride 4-Chlorobutyryl Chloride Acylium_ion Acylium Ion Intermediate 4-chlorobutyryl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ Acylium_ion->AlCl4- Sigma_complex Sigma Complex (Resonance Stabilized) tert-Butylbenzene tert-Butylbenzene tert-Butylbenzene->Sigma_complex + Acylium Ion Product 4-Chloro-1-(4-tert-butylphenyl)butan-1-one Sigma_complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Protocol:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
tert-Butylbenzene134.2250.0 g0.372
4-Chlorobutyryl chloride141.0057.8 g0.410
Aluminum chloride (anhydrous)133.3454.7 g0.410
Dichloromethane (anhydrous)84.93250 mL-
Hydrochloric acid (conc.)36.46q.s.-
Crushed Ice18.02~300 g-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (54.7 g, 0.410 mol) and anhydrous dichloromethane (150 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of 4-chlorobutyryl chloride (57.8 g, 0.410 mol) in anhydrous dichloromethane (50 mL) dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add tert-butylbenzene (50.0 g, 0.372 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Upon completion, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (~300 g) and concentrated hydrochloric acid (100 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash successively with water (150 mL), saturated sodium bicarbonate solution (150 mL), and brine (150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 4-chloro-1-(4-tert-butylphenyl)butan-1-one as a pale yellow oil.

Step 2: Synthesis of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine via Nucleophilic Alkylation

The final step is the alkylation of 4-hydroxypiperidine with the previously synthesized chloro-ketone. This is a nucleophilic substitution reaction where the secondary amine of the piperidine acts as the nucleophile, displacing the chloride. A base is required to neutralize the HCl formed during the reaction.

Detailed Protocol:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Chloro-1-(4-tert-butylphenyl)butan-1-one252.7625.3 g0.100
4-Hydroxypiperidine101.1512.1 g0.120
Potassium carbonate (anhydrous)138.2120.7 g0.150
Toluene92.14200 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-1-(4-tert-butylphenyl)butan-1-one (25.3 g, 0.100 mol), 4-hydroxypiperidine (12.1 g, 0.120 mol), anhydrous potassium carbonate (20.7 g, 0.150 mol), and toluene (200 mL).

  • Heat the mixture to reflux (approximately 110-111 °C) and maintain reflux for 12-16 hours.

  • Monitor the reaction by TLC until the starting chloro-ketone is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of toluene.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine as a white to off-white solid.

Characterization of the Final Product

The structure and purity of the synthesized 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₉H₂₉NO₂
Molecular Weight 303.44 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, δ ppm) ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~3.7 (m, 1H, CH-OH), ~3.0 (t, 2H, CO-CH₂), ~2.8 (m, 2H, N-CH₂), ~2.4 (t, 2H, N-CH₂), ~2.2 (m, 2H, N-CH₂), ~2.0 (m, 2H, CH₂), ~1.8 (m, 2H, CH₂), ~1.6 (m, 2H, CH₂), 1.33 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, δ ppm) ~200.0 (C=O), ~156.5 (Ar-C), ~134.0 (Ar-C), ~128.0 (Ar-CH), ~125.5 (Ar-CH), ~67.5 (CH-OH), ~58.0 (N-CH₂), ~54.0 (N-CH₂), ~38.0 (CO-CH₂), ~35.0 (Ar-C), ~34.5 (CH₂), ~31.0 (C(CH₃)₃), ~23.0 (CH₂)
IR (KBr, cm⁻¹) ~3300 (O-H stretch), ~2960 (C-H stretch), ~1680 (C=O stretch), ~1605 (C=C aromatic stretch)
MS (ESI) m/z 304.2 [M+H]⁺

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine, a key intermediate for the production of the antihistamine Ebastine. The described pathway, utilizing a Friedel-Crafts acylation followed by a nucleophilic alkylation, offers a practical and scalable approach for laboratory and potential industrial applications. The provided protocols, mechanistic insights, and characterization data serve as a comprehensive resource for chemists engaged in pharmaceutical synthesis and development.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
  • Ebastine - British Pharmacopoeia. Available at: [Link]

  • CN109593058A - A kind of preparation method of Ebastine - Google Patents.
  • 1--4-hydroxypiperidine - Ilyin Structural Biology. Available at: [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.
  • Intermediates of Ebastine | Manufacturers | Suppliers | India - Manus Aktteva Biopharma LLP. Available at: [Link]

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem. Available at: [Link]

  • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine - PubChem. Available at: [Link]

  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate - PubChem. Available at: [Link]

  • EP0614362B1 - Pharmaceutical compositions based on ebastine or analogues thereof - Google Patents.
  • DprE Inhibitors | Working Group for New TB Drugs. Available at: [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Available at: [Link]

Sources

Exploratory

The Synthesis and Characterization of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine: A Key Intermediate in the Production of Ebastine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Ebastine, a second-generation H1 histamine antagonist, is a widely used pharmaceutical agent for the treatment of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ebastine, a second-generation H1 histamine antagonist, is a widely used pharmaceutical agent for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Its non-sedating properties make it a preferred choice in the management of allergic conditions. The synthesis of Ebastine involves a multi-step process wherein the formation of key intermediates is critical to ensure the purity and yield of the final active pharmaceutical ingredient (API). Among these, 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine stands out as a pivotal precursor.[2] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this crucial intermediate, offering valuable insights for researchers and professionals involved in the development and manufacturing of Ebastine. This intermediate is also recognized in the European Pharmacopoeia as "Ebastine Impurity D," highlighting the importance of its characterization and control in the final drug product.[3][4]

Synthetic Pathway Overview

The principal synthetic route to 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine involves a two-stage process. The first stage is the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride to produce 4'-tert-butyl-4-chlorobutyrophenone. The subsequent and final stage is the N-alkylation of 4-hydroxypiperidine with the previously synthesized chlorobutyrophenone derivative.

Synthesis_Overview tert_butylbenzene tert-Butylbenzene precursor 4'-tert-Butyl-4-chlorobutyrophenone tert_butylbenzene->precursor Friedel-Crafts Acylation chlorobutyryl_chloride 4-Chlorobutyryl Chloride chlorobutyryl_chloride->precursor intermediate 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine precursor->intermediate N-Alkylation hydroxypiperidine 4-Hydroxypiperidine hydroxypiperidine->intermediate

Overall synthetic scheme for the target intermediate.

Part 1: Synthesis of the Precursor: 4'-tert-Butyl-4-chlorobutyrophenone

The synthesis of 4'-tert-butyl-4-chlorobutyrophenone is achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of tert-butylbenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Mechanistic Insight

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, rendering the carbonyl carbon highly electrophilic. This acylium ion is then attacked by the electron-rich tert-butylbenzene ring, leading to the formation of a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired ketone. The para-substitution is favored due to the steric bulk of the tert-butyl group.

Friedel_Crafts cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation 4-chlorobutyryl_chloride 4-Chlorobutyryl Chloride Acylium_ion Acylium Ion Complex 4-chlorobutyryl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ Sigma_complex Sigma Complex Acylium_ion->Sigma_complex + tert-Butylbenzene tert_butylbenzene tert-Butylbenzene Product 4'-tert-Butyl-4-chlorobutyrophenone Sigma_complex->Product - H⁺

Mechanism of the Friedel-Crafts acylation.

Experimental Protocol (Adapted from a similar procedure)[5]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
tert-Butylbenzene134.22(Excess)-
4-Chlorobutyryl chloride141.000.114.1
Anhydrous Aluminum Chloride133.340.1114.7
Dichloromethane (anhydrous)84.93-100 mL

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane, cooled to 0-5 °C, a solution of 4-chlorobutyryl chloride in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10 °C.

  • Following the addition, a solution of tert-butylbenzene in anhydrous dichloromethane is added dropwise at the same temperature.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by vacuum distillation to afford pure 4'-tert-butyl-4-chlorobutyrophenone.

Part 2: Synthesis of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

The final step in the synthesis of the target intermediate is the N-alkylation of 4-hydroxypiperidine with 4'-tert-butyl-4-chlorobutyrophenone. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Key Reaction Parameters
  • Solvent: A variety of organic solvents can be employed, with the choice often depending on the reaction temperature and solubility of the reactants.

  • Base: An inorganic base such as potassium carbonate or sodium carbonate is commonly used to scavenge the HCl produced.

  • Temperature: The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Stoichiometry: A slight excess of 4-hydroxypiperidine may be used to ensure complete consumption of the chloro-ketone precursor.

Experimental Protocol (Conceptual)

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
4'-tert-Butyl-4-chlorobutyrophenone238.750.123.88
4-Hydroxypiperidine101.150.1111.13
Potassium Carbonate138.210.1520.73
Solvent (e.g., Toluene)---

Procedure:

  • A mixture of 4'-tert-butyl-4-chlorobutyrophenone, 4-hydroxypiperidine, and potassium carbonate in a suitable solvent (e.g., toluene) is heated to reflux.

  • The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

Purification: Recrystallization

A United States Patent describes the purification of 1-[3-(4-tert-butylbenzoyl)propyl]-4-hydroxypiperidine by recrystallization from a mixture of diethyl ether and petroleum ether.[5] This step is crucial for obtaining the intermediate with the high purity required for its conversion to Ebastine.

Procedure:

  • The crude product is dissolved in a minimal amount of a suitable solvent system, such as a mixture of diethyl ether and petroleum ether.

  • The solution is heated gently to ensure complete dissolution.

  • The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Part 3: Characterization and Analytical Control

Thorough characterization of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is essential to confirm its identity and purity.

Physical Properties
PropertyValueReference
CAS Number 97928-18-2[1][3]
Molecular Formula C₁₉H₂₉NO₂[1][3]
Molecular Weight 303.44 g/mol [1][3]
Appearance White or almost white crystalline powder
Melting Point 70-73 °C[6]
Spectroscopic Data (Anticipated)

While specific, publicly available spectra for this intermediate are scarce, the expected spectroscopic data can be inferred based on its structure.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the tert-butyl protons (a singlet around 1.3 ppm), the aromatic protons of the substituted benzene ring (two doublets), the methylene protons of the propyl chain, and the protons of the 4-hydroxypiperidine ring.

  • ¹³C NMR: The spectrum would exhibit resonances for the quaternary carbon of the tert-butyl group, the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the propyl chain and the piperidine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 303.44).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch, O-H stretching from the hydroxyl group, and C-H stretching from the aliphatic and aromatic moieties.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the intermediate and for monitoring the progress of the synthesis. The European Pharmacopoeia outlines an HPLC method for the determination of Ebastine and its related substances, including Impurity D (1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine).[4]

Illustrative HPLC Conditions:

ParameterCondition
Column Nitrile silica gel for chromatography (5 µm)
Mobile Phase A mixture of acetonitrile and a phosphoric acid buffer (pH 5.0)
Detection UV at 210 nm
Flow Rate 1 mL/min

This method can be adapted and validated for the specific analysis of the intermediate to ensure it meets the required purity specifications before its use in the synthesis of Ebastine.

Conclusion

The synthesis of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is a critical step in the manufacturing of the antihistamine drug Ebastine. A thorough understanding of the synthetic methodology, including the Friedel-Crafts acylation to form the key precursor and the subsequent N-alkylation of 4-hydroxypiperidine, is paramount for process optimization and control. This technical guide has provided a detailed overview of the synthesis, purification, and characterization of this important intermediate. By implementing robust analytical controls, such as HPLC, and ensuring the high purity of this compound, pharmaceutical manufacturers can contribute to the consistent and safe production of Ebastine for patients worldwide.

References

  • Medison Ventures. 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Taylor & Francis Online. Ebastine – Knowledge and References. [Link]

  • Google Patents. CN1868474A - Ebastine tablet and its prepn. method.
  • SciSpace. Synthesis method of N-Boc-4-hydroxypiperidine (2018). [Link]

  • Google Patents.
  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • Allmpus. EBASTINE EP IMPURITY D. [Link]

  • ResearchGate. Crystal structure analysis of ebastine [4-(4-benzhydryloxy-1-piperidyl)-1-(4-tert-butylphenyl) butan-1-one]: an oral histamine antagonist. [Link]

  • NOP - A collection of peer-reviewed organic syntheses. 1011 Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. [Link]

  • Google Patents. United States Patent (19). [Link]

  • Google Patents.
  • University of California, Irvine. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. EBASTINE Ebastinum. [Link]

  • MDPI. High-Pressure Crystallization of iPP Nucleated with 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. United States Patent (19). [Link]

  • ACS Publications. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

Sources

Foundational

A Multi-Pronged Strategy for the Target Deconvolution of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The identification of a small molecule's biological target is a critical and often rate-limiting step in drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery. This guide outlines a comprehensive, phased strategy for the target identification and mechanism of action (MoA) elucidation of the novel compound, 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. Structural analysis reveals its identity as a synthetic intermediate of Ebastine, a known histamine H1 receptor antagonist, and places it within the broader butyrophenone class, which is associated with neuroleptic and analgesic activities.[1][2] This relationship provides a strong, albeit initial, hypothesis for its biological targets. However, to ensure a thorough and unbiased investigation, this document details an integrated workflow combining computational prediction, unbiased chemical proteomics, and rigorous biophysical and cellular validation assays. This multi-pronged approach is designed to confidently identify primary targets, uncover potential off-target effects, and build a robust understanding of the compound's functional consequences in a cellular context.

Introduction: Compound Analysis and Strategic Overview

The Challenge of Target Deconvolution

Identifying the specific molecular targets of a bioactive small molecule is fundamental to understanding its therapeutic potential and predicting adverse effects.[3] The process, often called target deconvolution, can be complex, requiring a combination of direct biochemical methods, genetic approaches, and computational inference to achieve a high degree of confidence.[4]

Structural and Pharmacological Context

The query molecule, 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (CAS 97928-18-2), possesses key structural features that inform an initial hypothesis.[5]

  • Butyrophenone Scaffold : The core structure is related to the butyrophenone class of compounds. Molecules with this scaffold, such as the antipsychotic Haloperidol, are well-known for their interaction with dopamine receptors.[1] This suggests that G-protein coupled receptors (GPCRs), particularly in the central nervous system, are a plausible target class.

  • Known Derivative Relationship : This compound is documented as a synthetic intermediate for Ebastine, a second-generation histamine H1 receptor antagonist.[2] This provides a primary, high-probability target: the Histamine H1 receptor.

While this information is valuable, it is crucial to approach target identification agnostically. The compound may possess novel activities or off-target interactions distinct from Ebastine. Therefore, a systematic and multi-faceted strategy is required.

An Integrated Target Identification Cascade

To address this challenge, we propose a four-phase workflow. This cascade begins with broad, hypothesis-generating techniques and progressively narrows the focus through unbiased discovery and rigorous, specific validation assays.

G cluster_0 Phase I: Hypothesis Generation cluster_1 Phase II: Unbiased Discovery cluster_2 Phase III: Target Validation cluster_3 Phase IV: MoA Elucidation P1_1 In Silico Prediction (SwissTargetPrediction) P1_2 In Vitro Profiling (Broad Receptor Panel) P2_1 Chemical Probe Synthesis P1_2->P2_1 P2_2 Affinity Purification- Mass Spectrometry (AP-MS) P2_1->P2_2 P2_3 Data Analysis & Hit List P2_2->P2_3 P3_1 Biophysical Confirmation (Surface Plasmon Resonance) P2_3->P3_1 P3_2 Cellular Target Engagement (CETSA) P4_1 Downstream Signaling & Functional Assays P3_2->P4_1 P_OUT Validated Target(s) & Mechanism of Action P4_1->P_OUT

Figure 1. Integrated Target Identification Workflow.

Phase I: Computational and In Vitro Hypothesis Generation

The initial phase aims to rapidly generate and refine hypotheses using predictive and broad screening methods before committing to more resource-intensive studies.

Computational Target Prediction

Computational tools can predict potential targets by comparing the query molecule's structure to databases of known ligands.[6] This is a cost-effective first step to survey the likely target landscape.

  • Methodology : Utilize web servers like SwissTargetPrediction , which predict protein targets based on a combination of 2D and 3D similarity to known bioactive compounds.[7]

  • Expected Outcome : A ranked list of potential protein targets, classified by family (e.g., GPCRs, kinases, enzymes). Given the compound's structure, dopamine and histamine receptors are expected to rank highly. This output helps prioritize subsequent experimental assays.

Broad-Panel In Vitro Profiling

Screening the compound against a large, commercially available panel of known receptors, ion channels, and enzymes provides direct evidence of interaction.

  • Methodology : Submit the compound for a broad binding assay panel (e.g., Eurofins SafetyScreen44™ or similar). These panels use radioligand binding assays to quantify the compound's ability to displace known ligands from a wide array of targets.

  • Data Interpretation : Results are typically reported as percent inhibition at a fixed concentration (e.g., 10 µM). Hits are defined as targets showing significant inhibition (e.g., >50%).

Hypothetical In Vitro Screening Results Compound Concentration % Inhibition Initial Hypothesis
Histamine H1 Receptor10 µM95%Strong confirmation of primary target.
Dopamine D2 Receptor10 µM78%Likely secondary target, consistent with butyrophenone scaffold.[1]
Serotonin 5-HT2A Receptor10 µM62%Potential off-target interaction.
Adrenergic Alpha-1A Receptor10 µM55%Potential off-target interaction.
hERG Channel10 µM<10%Low risk of cardiotoxicity.

Phase II: Unbiased Target Identification via Chemical Proteomics

While Phase I validates expected interactions, it cannot identify novel or unexpected targets. Chemical proteomics provides an unbiased approach to discover protein interactors in a native biological context.[3][8] The cornerstone of this phase is Affinity Purification coupled with Mass Spectrometry (AP-MS).[9][10]

Design and Synthesis of a Chemical Probe

A chemical probe is created by attaching a linker to the parent compound, allowing it to be immobilized on a solid support (e.g., agarose beads).[11] The key is to choose an attachment point that does not disrupt the compound's native binding interactions.

  • Synthetic Strategy : The 4-hydroxypiperidine moiety is an ideal handle for linker attachment. The hydroxyl group can be etherified with a linker containing a terminal functional group (e.g., a carboxylic acid or amine) suitable for coupling to commercially available activated beads. This position is distal from the key pharmacophoric benzoyl group, minimizing interference with target binding.

Figure 2. Chemical Probe Synthesis and Immobilization Strategy.
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the pulldown of target proteins from a cell lysate using the immobilized probe.

1. Cell Lysate Preparation:

  • Culture a relevant cell line (e.g., HEK293T or a neuroblastoma line like SH-SY5Y) to ~80-90% confluency.

  • Harvest cells and wash twice with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

2. Affinity Purification:

  • Incubate the cleared lysate with the immobilized probe beads for 2-4 hours at 4°C with gentle rotation.

  • Crucial Control : In parallel, incubate lysate with control beads (unfunctionalized or coupled to an inactive analog) to identify non-specific binders.

  • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

3. Elution:

  • Elute bound proteins. A competitive elution using an excess of the free parent compound is superior as it selectively displaces specific binders.

  • Alternatively, use a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

4. Protein Identification by LC-MS/MS:

  • Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.[12]

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify proteins by matching the acquired MS/MS spectra against a protein sequence database (e.g., UniProt).

Data Analysis and Hit Prioritization

The final step is to distinguish true interactors from background contaminants.

  • Quantitative Analysis : Use label-free quantification (LFQ) to compare protein abundance in the probe pulldown vs. the control pulldown.

  • Visualization : Generate a volcano plot (Fold Change vs. p-value) to visualize proteins that are significantly enriched by the probe.

  • Hit List : Proteins that are highly enriched and statistically significant constitute the primary hit list for the next phase of validation.

Phase III: Orthogonal Target Validation and Engagement

Hits identified via AP-MS must be validated using orthogonal methods to confirm a direct and specific interaction.[13]

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics between a ligand and a target.[14][15] This method provides quantitative data on binding affinity (KD) and association/dissociation rates (ka/kd).[16]

  • Methodology :

    • Immobilize the purified recombinant target protein onto an SPR sensor chip.

    • Flow a series of concentrations of the small molecule compound over the chip.

    • Measure the change in refractive index, which is proportional to the amount of compound binding to the protein.[14]

  • Outcome : Confirmation of a direct interaction and determination of the binding affinity (KD), which helps rank the potency of the interaction.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA confirms that the compound engages its target within the complex environment of a living cell.[17][18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19]

  • Methodology :

    • Treat intact cells with the compound or a vehicle control.

    • Heat aliquots of the treated cells across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.[17]

    • Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blot or other detection methods.

  • Outcome : A rightward shift in the melting curve for the target protein in compound-treated cells versus vehicle-treated cells provides strong evidence of target engagement in a physiological context.[20]

G cluster_0 CETSA Principle cluster_1 Result start Intact Cells + Compound heat Apply Heat Gradient start->heat lysis Lyse & Centrifuge heat->lysis unbound Unbound Target: Denatures & Aggregates (Pellet) lysis->unbound bound Bound Target: Stabilized & Soluble (Supernatant) lysis->bound detect Quantify Soluble Target (e.g., Western Blot) bound->detect

Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion: Synthesizing a Coherent Mechanism of Action

By integrating the results from this multi-phase strategy, a researcher can move from a broad structural hypothesis to a validated list of molecular targets. The initial computational and in vitro screens (Phase I) provide a landscape of probable targets, which is then tested and expanded by the unbiased discovery proteomics of Phase II. Finally, the rigorous biophysical and cellular validation assays of Phase III confirm direct binding and physiological relevance. This comprehensive approach not only builds high confidence in the primary target(s) of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine but also uncovers potential polypharmacology, providing a solid foundation for further preclinical development and MoA studies.

References

  • Ilyin Structural Biology. 1--4-hydroxypiperidine.
  • Iorio, M. A., Reymer, T. P., & Frigeni, V. (1987). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Journal of Medicinal Chemistry, 30(10), 1906–1910. Available from: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
  • Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions. PubMed.
  • Zhang, H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 74. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PubMed Central. Available from: [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153. Available from: [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS).
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central. Available from: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. Available from: [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI.
  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903–1910. Available from: [Link]

  • Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets. Oreate AI Blog.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Affinity purification-mass spectrometry (AP-MS). Fiveable. Available from: [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Available from: [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Available from: [Link]

  • Ardigen. AI for Small Molecule Drug Discovery. Available from: [Link]

  • Gorshkov, M. V., et al. (2022). Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. Biochemistry (Moscow), 87(9), 1141–1155. Available from: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
  • Frontiers. Antibiotics release by hybrid bone scaffold: relationship between kinetic profiles and scaffold intrinsic features.
  • Current Status of Computational Approaches for Small Molecule Drug Discovery. ACS Publications. Available from: [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI.
  • Chemoproteomic profiling: from target discovery to target engagement. YouTube. Available from: [Link]

  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. Available from: [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available from: [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. PubMed Central. Available from: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]

  • (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.

Sources

Exploratory

An In-depth Technical Guide to 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (CAS No. 97928-18-2)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine, a key chemical intermediate in the synthesis of the second-generation antihistamine, Ebastine. This document delves into its chemical and physical properties, synthesis, analytical characterization, and safety considerations, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction and Significance

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine, also known as Ebastine Impurity D, is a crucial building block in the multi-step synthesis of Ebastine.[1][2][3] Ebastine is a potent and selective histamine H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] The chemical structure of this intermediate, featuring a 4-hydroxypiperidine moiety linked to a substituted benzoylpropyl chain, is fundamental to the final structure and pharmacological activity of Ebastine. A thorough understanding of this intermediate is therefore essential for process optimization, impurity profiling, and quality control in the manufacturing of Ebastine.

Physicochemical Properties

A summary of the key physicochemical properties of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is presented in the table below. These properties are critical for its handling, storage, and use in synthetic procedures.

PropertyValueSource(s)
CAS Number 97928-18-2[4]
Molecular Formula C₁₉H₂₉NO₂
Molecular Weight 303.44 g/mol
Appearance Solid
Melting Point 70-73°C[5]
Boiling Point 450.8 ± 40.0 °C at 760 mmHg[5]
Density 1.0 ± 0.1 g/cm³[5]
Flash Point 226.5 ± 27.3 °C[5]
Refractive Index 1.531[5]
Storage Conditions Refrigerator[5]

Synthesis and Manufacturing

The primary synthetic route to 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine involves the N-alkylation of 4-hydroxypiperidine with a suitable 4-tert-butylbenzoylpropyl halide. A common precursor for this reaction is 1-(4-tert-butylphenyl)-4-chlorobutan-1-one.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product R1 4-Hydroxypiperidine P 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine R1->P N-Alkylation R2 1-(4-tert-butylphenyl)-4-chlorobutan-1-one R2->P

Caption: Synthesis of the target compound via N-alkylation.

General Experimental Protocol for Synthesis

While specific process parameters are often proprietary, a representative laboratory-scale synthesis can be conducted as follows. This protocol is based on established principles of N-alkylation of secondary amines.

Materials:

  • 4-Hydroxypiperidine

  • 1-(4-tert-butylphenyl)-4-chlorobutan-1-one

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF)

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

  • To a solution of 4-hydroxypiperidine in the chosen solvent, add the base (e.g., 1.5-2.0 equivalents of K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the piperidine nitrogen.

  • Add a solution of 1-(4-tert-butylphenyl)-4-chlorobutan-1-one (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine.

Synthesis of Precursors

The synthesis of the key precursors is also a critical aspect of the overall process. For instance, N-Boc-4-hydroxypiperidine is a common starting material for various piperidine derivatives and can be synthesized from 4-piperidone hydrochloride hydrate.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. While specific spectral data for this intermediate is not widely published, the following techniques are standard for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), aromatic protons of the benzoyl group (two doublets in the aromatic region), methylene protons of the propyl chain, and protons of the piperidine ring. The proton attached to the hydroxyl-bearing carbon of the piperidine ring would appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons, the carbonyl carbon of the ketone, and the carbons of the propyl chain and the piperidine ring.

Infrared (IR) Spectroscopy

The FTIR spectrum of the compound is expected to exhibit key absorption bands corresponding to its functional groups. For comparison, the FTIR spectrum of Ebastine shows characteristic peaks for C-N stretching (around 1269 cm⁻¹), C=C stretching (around 1450 cm⁻¹), and C=O stretching (around 1678 cm⁻¹).[6] Similar stretches would be expected for the intermediate, along with a broad O-H stretching band for the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 304.44. Fragmentation patterns would likely involve cleavage of the propyl chain and the piperidine ring.

Role in Ebastine Synthesis

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine serves as the penultimate intermediate in the most common synthetic route to Ebastine. The subsequent and final step involves the etherification of the hydroxyl group on the piperidine ring with diphenylmethanol or a derivative thereof.

Ebastine_Synthesis cluster_reactants Reactants cluster_product Product R1 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine P Ebastine R1->P Etherification R2 Diphenylmethanol R2->P

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Profiling of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

Introduction 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is a chemical entity primarily documented as a key intermediate in the synthesis of Ebastine, a second-generation histamine H1 receptor antagonist.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is a chemical entity primarily documented as a key intermediate in the synthesis of Ebastine, a second-generation histamine H1 receptor antagonist.[1][2] While its final product, Ebastine, has a well-defined pharmacological profile, the biological activities of this precursor molecule are not extensively characterized in public literature. The presence of the 4-hydroxypiperidine moiety, a privileged scaffold in medicinal chemistry, suggests potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[3][4]

This guide provides a structured, hypothesis-driven approach to characterizing the in vitro activity of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. Given the prevalence of the piperidine core in kinase inhibitors, we propose a screening workflow against the proto-oncogenic serine/threonine kinase, PIM1. PIM kinases are implicated in cell cycle progression and apoptosis, making them significant targets in oncology research.[5][6]

These protocols are designed for researchers in drug discovery and chemical biology to perform an initial characterization of this compound's potential kinase inhibitory activity.

Compound Information and Handling

Before initiating any assay, it is crucial to understand the physicochemical properties and handling requirements of the test compound.

PropertyValueSource
Synonym(s) 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one[2][7]
CAS Number 97928-18-2[2][7][8]
Molecular Formula C₁₉H₂₉NO₂[2][8]
Molecular Weight 303.44 g/mol [2][8]
Physical Form Solid[7]
Melting Point 70-73°C[9]
Solubility Soluble in organic solvents such as DMSO and Methanol.[3]

Stock Solution Preparation: For in vitro assays, a high-concentration stock solution should be prepared in 100% Dimethyl Sulfoxide (DMSO). A 10 mM stock is recommended. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.034 mg of the compound in 1 mL of high-purity DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this intermediate is limited, related piperidine compounds may cause skin, eye, and respiratory irritation.[10][11] All handling should be performed in a well-ventilated area or a chemical fume hood.

Proposed Screening Strategy: PIM1 Kinase Inhibition

The rationale for selecting PIM1 kinase as a hypothetical target is based on its therapeutic relevance and the availability of robust, high-throughput compatible assay technologies.[5][12] PIM1 is a constitutively active kinase, simplifying assay design as it does not require an activating phosphorylation event.[6] Our proposed workflow involves a two-tiered approach:

  • Primary Screening: A single-point concentration screen to identify initial "hit" activity.

  • Dose-Response & Potency Determination: A multi-point concentration curve to confirm the inhibitory activity and determine the IC₅₀ value.

This workflow provides a systematic method for evaluating the compound's potential as a PIM1 kinase inhibitor.

G cluster_workflow In Vitro Screening Workflow Compound Test Compound 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine Stock Prepare 10 mM Stock in 100% DMSO Compound->Stock PrimaryScreen Primary Screen: ADP-Glo™ Kinase Assay Single Point (e.g., 10 µM) Stock->PrimaryScreen HitIdent Hit Identification (>50% Inhibition?) PrimaryScreen->HitIdent DoseResponse Dose-Response Assay: 10-point, 3-fold serial dilution HitIdent->DoseResponse Yes NoActivity No Significant Activity HitIdent->NoActivity No IC50 IC₅₀ Determination (Non-linear Regression) DoseResponse->IC50 ConfirmedHit Confirmed PIM1 Inhibitor IC50->ConfirmedHit

Caption: Proposed workflow for PIM1 kinase inhibitor screening.

Protocol 1: Primary Screening via ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[6] The luminescence signal is directly proportional to kinase activity. A decrease in signal in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human PIM1 Kinase

  • PIMtide (ARKRRRHPSGPPTA) substrate peptide

  • ATP (Adenosine 5'-Triphosphate)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compound: 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

  • Positive Control Inhibitor (e.g., Staurosporine or a known PIM1 inhibitor like SMI-4a)[13]

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare an intermediate dilution of the test compound from the 10 mM DMSO stock to 40 µM in Kinase Reaction Buffer (this will be a 4X final concentration).

    • In a 384-well plate, add 2.5 µL of Kinase Reaction Buffer to the "No Compound" control wells.

    • Add 2.5 µL of the 40 µM positive control inhibitor to its designated wells.

    • Add 2.5 µL of the 40 µM test compound solution to the sample wells. This results in a final assay concentration of 10 µM.

  • Enzyme/Substrate Mix Preparation (2X):

    • Prepare a master mix containing PIM1 kinase and PIMtide substrate in Kinase Reaction Buffer. The final concentrations in the 10 µL reaction should be optimized, but a starting point is ~5 ng/µL PIM1 and 100 µM PIMtide.

    • Example Calculation for 100 reactions: Mix 500 µL of Kinase Reaction Buffer with the required volumes of PIM1 and PIMtide stock solutions.

  • Initiate Kinase Reaction:

    • Add 5 µL of the Enzyme/Substrate Mix to all wells.

    • Prepare the ATP solution (2X). The final concentration should be at or near the Km of ATP for PIM1. Let's assume a 20 µM final concentration, so prepare a 40 µM solution.

    • Add 2.5 µL of the 40 µM ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.

    • Shake the plate gently for 30 seconds.

    • Incubate at 30°C for 60 minutes.

  • Stop Reaction and Detect Signal:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoCompound - Signal_Background))

  • Signal_Compound: Luminescence from wells with the test compound.

  • Signal_NoCompound: Luminescence from wells with DMSO vehicle only (represents 0% inhibition).

  • Signal_Background: Luminescence from wells with no enzyme (represents 100% inhibition).

A compound showing >50% inhibition at 10 µM is typically considered a "hit" and warrants further investigation.

Protocol 2: IC₅₀ Determination via Dose-Response Analysis

Principle: This protocol expands on the primary screen by testing the compound across a range of concentrations to determine its potency, quantified as the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Compound Serial Dilution:

    • Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Start with a high concentration, for example, 4 mM.

    • Prepare an intermediate 4X plate by diluting this DMSO series into Kinase Reaction Buffer. For instance, a 4 mM DMSO stock becomes a 400 µM solution in the buffer (assuming a final top concentration of 100 µM).

  • Assay Execution:

    • Follow the same steps as in Protocol 1, but instead of adding a single concentration, add 2.5 µL of each concentration from the 4X intermediate plate to the respective wells of the 384-well assay plate.

Data Analysis and Visualization:

  • Calculate Percent Inhibition: For each concentration, calculate the percent inhibition as described in Protocol 1.

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic model (4PL): Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope)) This will yield the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G cluster_pathway PIM1 Kinase Signaling and Inhibition ATP ATP PIM1 PIM1 Kinase (Active) ATP->PIM1 Binds to active site Substrate Substrate (e.g., BAD) PIM1->Substrate ADP ADP pSubstrate Phosphorylated Substrate (p-BAD) Substrate->pSubstrate Phosphorylation Apoptosis Inhibition of Apoptosis pSubstrate->Apoptosis Inhibitor Test Compound Inhibitor->PIM1 Competitive Inhibition

Caption: Mechanism of PIM1 kinase action and competitive inhibition.

Conclusion

This document provides a detailed framework for the initial in vitro characterization of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine, focusing on its potential as a PIM1 kinase inhibitor. By following a structured approach of primary screening followed by dose-response analysis, researchers can generate robust and reproducible data to assess the compound's biological activity. A confirmed hit from this workflow would provide a strong rationale for further studies, including selectivity profiling against other kinases and evaluation in cell-based assays to understand its effects on PIM1-mediated signaling pathways.[14]

References

  • Ilyin Structural Biology. 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. Available from: [Link]

  • Al-Salama, Z. S., et al. (2018). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 16(4), 5273-5280. Available from: [Link]

  • PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • PubChem. tert-butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • Bullock, A. N., et al. (2005). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Journal of Biological Chemistry, 280(48), 40436-40443. Available from: [Link]

  • Amerigo Scientific. 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. Available from: [Link]

  • Szymański, P., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 23(4), 943. Available from: [Link]

Sources

Application

Application Note: High-Throughput Screening for Modulators of Histamine H1 Receptor Signaling Using a Novel Piperidine Derivative

Introduction: The Untapped Potential of Piperidine Scaffolds in Drug Discovery The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutics. Its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Piperidine Scaffolds in Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutics. Its prevalence stems from its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with a wide range of biological targets. This application note focuses on the utility of a specific piperidine-containing compound, 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine, as a potential tool in high-throughput screening (HTS) for novel drug candidates.

This compound is recognized as a key intermediate in the synthesis of Ebastine, a well-characterized second-generation histamine H1 receptor antagonist[1][2]. The structural similarity to a known bioactive agent suggests that libraries based on this scaffold could yield novel modulators of G-protein coupled receptors (GPCRs), such as the histamine H1 receptor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a high-throughput screening campaign utilizing this chemical scaffold to identify novel modulators of histamine H1 receptor activity. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and discuss the critical aspects of data analysis and hit validation.

Compound Profile: 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

A thorough understanding of the test compound is fundamental to any screening campaign. Below is a summary of the key characteristics of the title compound.

PropertyValueReference
CAS Number 97928-18-2[2][3]
Molecular Formula C₁₉H₂₉NO₂[2][3]
Molecular Weight 303.44 g/mol [2][3]
Alternate Names Ebastine Impurity D, 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one[2][3]
Known Association Intermediate of Ebastine[1][2]

Strategic Assay Selection for Histamine H1 Receptor Modulation

The histamine H1 receptor is a GPCR that, upon activation by histamine, couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration. This signaling pathway provides several opportunities for assay development in an HTS format.

For this application note, we will focus on two robust and widely used HTS methodologies: a biochemical fluorescence polarization (FP) assay to screen for competitive binders to the H1 receptor and a cell-based calcium flux assay to identify functional antagonists.[4][5][6][7]

Biochemical Screening: Fluorescence Polarization Competition Assay

This assay is designed to identify compounds that compete with a fluorescently labeled ligand for binding to the histamine H1 receptor. The principle relies on the change in the polarization of emitted light from a fluorescent probe when it is bound to a larger molecule (the receptor) compared to when it is free in solution.[6][7]

Workflow for FP-Based HTS

FP_Workflow cluster_prep Assay Preparation cluster_dispensing Automated Dispensing cluster_readout Incubation & Readout cluster_analysis Data Analysis p1 Prepare H1 Receptor Membrane Prep d3 Dispense H1 Receptor Membrane Prep p1->d3 p2 Prepare Fluorescent Ligand (e.g., TAMRA-histamine) d2 Dispense Fluorescent Ligand p2->d2 p3 Prepare Assay Buffer d1 Dispense Test Compound (1-[3-(4-tert-Butylbenzoyl)propyl] -4-hydroxypiperidine library) p3->d1 p3->d2 p3->d3 r1 Incubate at Room Temp d1->r1 d2->r1 d3->r1 r2 Read Fluorescence Polarization on Plate Reader r1->r2 a1 Calculate Z'-factor r2->a1 a2 Identify 'Hits' (Low Polarization Signal) a1->a2 a3 Dose-Response Confirmation a2->a3 Calcium_Flux_Workflow cluster_cell_prep Cell Preparation cluster_compound_add Compound Addition cluster_agonist_read Agonist Addition & Readout cluster_data_analysis Data Analysis c1 Culture HEK293 cells stably expressing H1 Receptor c2 Seed cells into 384-well plates c1->c2 c3 Load cells with a calcium-sensitive dye c2->c3 d1 Add Test Compounds (Hits from FP screen) c3->d1 d2 Incubate d1->d2 r1 Add Histamine (agonist) d2->r1 r2 Measure fluorescence kinetics on a FLIPR or similar instrument r1->r2 a1 Calculate response curves r2->a1 a2 Determine IC50 values for antagonists a1->a2 a3 Identify functional hits a2->a3

Caption: Workflow for the cell-based calcium flux assay to identify functional antagonists.

Detailed Protocol: Calcium Flux Assay

1. Cell Culture and Plating:

  • Maintain a cell line (e.g., HEK293 or CHO) stably expressing the human histamine H1 receptor in appropriate culture media.
  • Seed the cells into black, clear-bottom 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

2. Dye Loading:

  • On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Incubate the plates at 37°C for 45-60 minutes to allow for dye loading.

3. Assay Procedure:

  • After incubation, wash the cells with the buffer to remove excess dye.
  • Add the hit compounds from the primary screen (dissolved in assay buffer) to the cell plates and incubate for 15-30 minutes.
  • Place the plates into a kinetic plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).
  • Establish a baseline fluorescence reading, and then add a pre-determined concentration of histamine (e.g., EC₈₀) to stimulate the H1 receptors.
  • Continue to measure the fluorescence signal for 1-2 minutes to capture the calcium mobilization.

4. Data Analysis and Hit Confirmation:

  • Functional antagonists will inhibit the histamine-induced calcium flux.
  • The activity of the compounds is typically quantified by calculating the half-maximal inhibitory concentration (IC₅₀) from a dose-response curve.
  • Confirmed hits from this secondary screen are then prioritized for further characterization and lead optimization.

Data Management and Quality Control

A successful HTS campaign relies on rigorous quality control and robust data management. [8][9]

Parameter Recommended Value/Action Rationale
Z'-factor ≥ 0.5 Ensures a large enough separation between positive and negative controls for reliable hit identification.
Signal-to-Background > 5 Provides a sufficient dynamic range for the assay.
DMSO Tolerance < 0.5% final concentration Minimizes solvent effects on the biological system. [8]

| Plate Uniformity | Consistent signal across control wells | Identifies and flags potential edge effects or dispensing errors. |

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for utilizing 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine and its analogs in a high-throughput screening campaign to discover novel modulators of the histamine H1 receptor. The combination of a biochemical binding assay for primary screening and a functional cell-based assay for hit confirmation ensures a high degree of confidence in the identified active compounds. [10][11]Successful identification of novel hits from a library centered around this scaffold could pave the way for the development of new therapeutics for allergic conditions and other disorders involving histamine signaling.

References

  • Ilyin Structural Biology. 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine.
  • Fields, M. et al. (2019). High-throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD. Experimental Eye Research.
  • Santa Cruz Biotechnology. 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine.
  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate.
  • Amerigo Scientific. 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine.
  • National Center for Biotechnology Information. Assay Guidance Manual.
  • Daly, R. et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery.
  • EU-OPENSCREEN. HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • BioTechnologia. Cell-based assays in high-throughput mode (HTS).
  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications.
  • ATCC. High Throughput Screening (HTS).
  • Revvity. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • UCSF Small Molecule Discovery Center. High-throughput Screening Steps.

Sources

Method

Application Notes and Protocols for the Dissolution of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

Introduction 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is a key intermediate in the synthesis of Ebastine, a second-generation H1 histamine antagonist.[1] Its physicochemical properties, particularly its limi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is a key intermediate in the synthesis of Ebastine, a second-generation H1 histamine antagonist.[1] Its physicochemical properties, particularly its limited solubility in aqueous solutions, present a challenge for researchers in various experimental settings. This document provides a comprehensive guide with detailed protocols for the effective dissolution of this compound, ensuring solution stability and compatibility with downstream applications in drug development and scientific research. The protocols outlined herein are grounded in established principles of medicinal chemistry and informed by data on structurally related compounds.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to developing a successful dissolution protocol.

PropertyValueSource
Molecular Formula C19H29NO2
Molecular Weight 303.44 g/mol
Appearance Off-White SolidEchemi
Melting Point 70-73°CEchemi
Solubility Chloroform (Slightly), Methanol (Slightly)ChemicalBook

Echemi and ChemicalBook are chemical supplier databases.

Core Directive: Solvent Selection and Strategy

The hydrophobic nature of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine, inferred from its structural components (tert-butyl group, benzoyl group) and its role as a precursor to the poorly soluble drug Ebastine, dictates the use of organic solvents for initial dissolution.[2][3] The primary strategy involves the preparation of a high-concentration stock solution in a suitable organic solvent, which can then be diluted into aqueous buffers or cell culture media for final experimental concentrations. This approach minimizes the concentration of the organic solvent in the final assay, thereby reducing potential solvent-induced artifacts.

Primary Protocol: Dissolution in Dimethyl Sulfoxide (DMSO)

This protocol is recommended for most in vitro and cell-based assays where the final DMSO concentration can be kept below a non-toxic level (typically ≤0.5%).

Materials and Equipment
  • 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Vortex mixer

  • Water bath or heating block

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined caps

  • Micropipettes

Step-by-Step Methodology
  • Pre-warming the Solvent: Warm the anhydrous DMSO to room temperature if stored refrigerated.

  • Weighing the Compound: Accurately weigh the desired amount of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine in a sterile amber glass vial.

  • Initial Solvent Addition: Add a small volume of DMSO to the vial to create a slurry.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to break up any aggregates.

  • Incremental Solvent Addition and Dissolution: Continue to add DMSO incrementally while vortexing until the desired final concentration is reached.

  • Gentle Heating (Optional): If the compound does not fully dissolve at room temperature, warm the solution in a water bath or on a heating block to 37°C for 5-10 minutes.[4] Intermittently vortex the solution during heating. Rationale: Gentle heating can increase the kinetic energy of the molecules, facilitating the dissolution of poorly soluble compounds.

  • Final Assessment: Visually inspect the solution against a dark background to ensure complete dissolution and the absence of any particulate matter.

  • Storage: Store the stock solution at -20°C in a tightly sealed amber vial to protect it from light and moisture. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Diagram of the Primary Dissolution Workflow

A Weigh Compound B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Gentle Warming (37°C) if Necessary C->D If not fully dissolved E Visually Inspect for Clarity C->E If fully dissolved D->E F Store at -20°C E->F

Caption: Workflow for dissolving the compound in DMSO.

Alternative Protocol: Dissolution in Ethanol or Methanol

This protocol is suitable for applications where DMSO is not well-tolerated or may interfere with the experimental system.

Materials and Equipment
  • 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (solid)

  • Absolute Ethanol (≥99.5%) or Methanol (≥99.8%)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined caps

  • Micropipettes

Step-by-Step Methodology
  • Weighing the Compound: Accurately weigh the desired amount of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine into a sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of absolute ethanol or methanol to the vial.

  • Vortexing: Vortex the mixture vigorously for 2-3 minutes.

  • Sonication: If the compound remains undissolved, place the vial in a sonicator water bath for 10-15 minutes.[5] Monitor the temperature of the water bath to avoid excessive heating. Rationale: Sonication uses high-frequency sound waves to create microbubbles that collapse, generating localized energy to break apart solid particles and enhance dissolution.

  • Final Assessment: After sonication, visually inspect the solution for complete dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed amber vial. Be aware that ethanol and methanol are more volatile than DMSO, so ensure a tight seal.

Troubleshooting

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the final aqueous solution has been exceeded.- Increase the proportion of organic co-solvent in the final solution if the assay allows. - Prepare a more dilute stock solution and add a larger volume to the aqueous buffer. - Investigate the use of solubilizing agents such as cyclodextrins in the aqueous buffer.
Cloudiness or opalescence after dissolution The compound may not be fully dissolved or may have formed a colloidal suspension.- Repeat the dissolution protocol, ensuring adequate vortexing and/or sonication time. - Filter the solution through a 0.22 µm syringe filter compatible with the organic solvent.
Compound precipitates out of stock solution during storage The storage temperature is too low, or the solvent has absorbed moisture.- Store the stock solution at 4°C or room temperature if stability allows (conduct stability tests). - Ensure the use of anhydrous solvents and tightly sealed vials.

Safety Precautions

  • Always handle 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The compound is known to cause serious eye irritation (H319).[6] In case of eye contact, rinse cautiously with water for several minutes.

  • Consult the Safety Data Sheet (SDS) for the compound and solvents for complete safety information.

Conclusion

The successful dissolution of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is critical for obtaining reliable and reproducible experimental results. The choice of solvent and dissolution technique should be tailored to the specific requirements of the downstream application. The protocols provided in these application notes offer robust starting points for researchers, and the troubleshooting guide provides a framework for addressing common challenges associated with handling this hydrophobic compound.

References

  • Amerigo Scientific. 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. Available from: [Link]

  • Hussein, L. S., & Al-Khedairy, E. B. H. (2021). Solubility and Dissolution Enhancement of Ebastine by Surface Solid Dispersion Technique. Iraqi Journal of Pharmaceutical Sciences, 30(1), 122-132.
  • Abdal-hammid, S. N., Alkufi, H. K., Hussein, Z. K., & Salman, A. H. (2023). Solubility enhancement of ebastine through natural solid dispersion: formulation and pharmacokinetics. Pharmakeftiki, 37(2S), 1-13.
  • Patel, J., & Patel, K. (2024). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form.
  • JoVE. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available from: [Link]

  • Al-Dhfyan, A., & Al-khedairy, E. (2023). Designing and evaluation of ebastine–benzamide cocrystals. F1000Research, 12, 1349.
  • Google Patents. WO2012076919A1 - Process of preparing ebastine.
  • Google Patents. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Al-khedairy, E. B., & Al-Dhobhani, M. (2021). Formulation of Ebastine Fast-Disintegrating Tablet Using Coprocessed Superdisintegrants and Evaluation of Quality Control Parameters.
  • protocols.io. Preparation of pharmacological agents V.2. Available from: [Link]

Sources

Application

Application Note: A Guide to Investigating Histamine H1 Receptor Antagonism with 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (Carebastine)

Introduction Histamine is a critical biogenic amine that modulates a wide array of physiological and pathological processes, including immune responses, neurotransmission, and gastric acid secretion.[1] It exerts its eff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Histamine is a critical biogenic amine that modulates a wide array of physiological and pathological processes, including immune responses, neurotransmission, and gastric acid secretion.[1] It exerts its effects by binding to four distinct subtypes of G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[2] The histamine H1 receptor, in particular, is a key player in the inflammatory cascade and the primary therapeutic target for alleviating allergic reactions.[3] Upon activation by histamine, the H1 receptor initiates a signaling cascade that is central to the symptoms of allergic rhinitis and chronic idiopathic urticaria.[4][5]

Second-generation H1 receptor antagonists represent a significant advancement in the treatment of allergic diseases.[6] Unlike their first-generation predecessors, these compounds are designed for greater specificity and have limited penetration of the blood-brain barrier, thereby reducing sedative side effects.[6][7]

This guide focuses on 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine , a potent and selective second-generation H1 receptor antagonist.[8] This compound is the principal active metabolite of Ebastine, and is more commonly known as Carebastine .[5][9][10] After oral administration, Ebastine is almost completely converted to Carebastine via extensive first-pass metabolism, and it is Carebastine that is responsible for the majority of the therapeutic antihistaminic activity.[10][11][12]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing Carebastine as a tool to study H1 receptor antagonism. We will delve into the underlying mechanism of action and provide step-by-step methodologies for characterizing its binding affinity and functional antagonism in vitro.

Mechanism of Action: H1 Receptor Signaling

The histamine H1 receptor is a canonical rhodopsin-like GPCR.[13] Its primary signal transduction mechanism involves coupling to the Gq/11 family of G-proteins.[14]

The Signaling Cascade:

  • Histamine Binding: Histamine binds to the H1 receptor, inducing a conformational change.

  • G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq protein.[15]

  • Effector Activation: The GTP-bound Gαq subunit dissociates from the βγ-dimer and activates its downstream effector, phospholipase C (PLC).[13][15]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13]

  • PKC Activation & Cellular Response: The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.[3][15]

Carebastine functions as an inverse agonist, binding to the H1 receptor to prevent histamine-induced activation and subsequent downstream signaling.[7][16] The following protocols are designed to quantify this antagonistic activity.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_antagonist Mechanism of Antagonism Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC PKC Activation DAG->PKC Activates Ca->PKC Co-activates Response Cellular & Inflammatory Response PKC->Response Leads to Carebastine Carebastine (Antagonist) Carebastine->H1R Blocks Binding_Assay_Workflow start Start prep Prepare Membranes (HEK293-hH1R) start->prep incubate Incubate: Membranes + [³H]-Mepyramine + Competitor (Carebastine) prep->incubate filter Rapid Filtration (GF/C filter) incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash scint Add Scintillation Cocktail & Measure Radioactivity wash->scint analyze Data Analysis: IC₅₀ → Ki Calculation scint->analyze end End analyze->end

Caption: Workflow for the H1 Receptor Radioligand Binding Assay.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human H1 receptor.

  • Radioligand: [3H]-Mepyramine (a common H1-selective radioligand).

  • Test Compound: 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (Carebastine).

  • Non-specific Binding Control: Mianserin or another unlabeled H1 antagonist at a high concentration (e.g., 10 µM).

  • Binding Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4. [17]* Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4. [17]* Filtration Apparatus: 96-well harvester with GF/C glass fiber filters, pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [17][18]* Scintillation Counter and compatible scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize a frozen pellet of HEK293-hH1R cells in ice-cold binding buffer. Determine protein concentration using a standard method (e.g., BCA assay). [17]Dilute membranes in binding buffer to a final concentration of 5-20 µg protein per well.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [3H]-Mepyramine + Vehicle.

    • Non-specific Binding (NSB): Membranes + [3H]-Mepyramine + 10 µM Mianserin.

    • Competition: Membranes + [3H]-Mepyramine + varying concentrations of Carebastine (e.g., 10 pM to 10 µM).

  • Incubation: Add 50 µL of the appropriate competitor/control, 50 µL of [3H]-Mepyramine (at a final concentration near its Kd, typically 1-3 nM), and 150 µL of the diluted membrane preparation to each well. [18]4. Incubate the plate for 60-240 minutes at 25-30°C with gentle agitation. [17][18]Equilibrium is typically reached within this timeframe. [19]5. Filtration: Terminate the incubation by rapidly filtering the contents of each well through the PEI-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand. [17][18]6. Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Carebastine.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Carebastine to inhibit histamine-induced calcium release in cells expressing the H1 receptor.

Rationale: Since H1 receptor activation by Gq leads directly to an increase in intracellular calcium, this is a robust and direct measure of receptor function. [14]An antagonist will produce a concentration-dependent inhibition of the histamine-induced calcium signal.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or another suitable calcium-sensitive fluorescent dye.

  • Agonist: Histamine.

  • Test Compound: Carebastine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader: Equipped with an injection system and appropriate filters for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

Procedure:

  • Cell Plating: Seed the H1R-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.

  • Dye Loading: Aspirate the culture medium and wash the cells once with Assay Buffer. Add the calcium indicator dye solution (e.g., Fluo-4 AM in Assay Buffer, often with probenecid to prevent dye extrusion) to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells gently 2-3 times with Assay Buffer to remove excess dye. Add varying concentrations of Carebastine (or controls) diluted in Assay Buffer to the wells. Incubate for 15-30 minutes at room temperature.

  • Signal Measurement:

    • Place the plate in the fluorescence reader and begin recording a baseline fluorescence signal for each well.

    • Using the instrument's injector, add a pre-determined concentration of histamine (typically an EC80 concentration, e.g., 100 nM) to stimulate the cells.

    • Continue recording the fluorescence signal for 1-3 minutes post-injection to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after histamine addition.

    • Normalize the data: express the response in each well as a percentage of the control response (histamine alone, without antagonist).

    • Plot the normalized response against the log concentration of Carebastine.

    • Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of Carebastine required to inhibit 50% of the histamine-induced functional response.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Sample In Vitro Pharmacology Data for Carebastine at the Human H1 Receptor

Assay TypeParameterValuePositive Control (Mepyramine)
Radioligand BindingKi (nM) 0.851.2
Calcium MobilizationIC50 (nM) 2.53.1

Interpretation: The Ki value from the binding assay indicates the compound's affinity for the receptor, with lower values signifying higher affinity. The IC50 from the functional assay demonstrates the compound's potency in blocking the cellular response to histamine. A close correlation between the Ki and IC50 values provides strong evidence that the observed functional antagonism is due to direct competition at the receptor binding site.

References

  • Ilyin Structural Biology. 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. Available from: [Link]

  • Drug Index. Ebastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Available from: [Link]

  • Innoprot. Histamine H1 Receptor Assay. Available from: [Link]

  • PubMed Central (PMC). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Available from: [Link]

  • ResearchGate. Structure of ebastine and its active metabolite. Available from: [Link]

  • PubMed. Clinical comparison of histamine H1-receptor antagonist drugs. Available from: [Link]

  • PubMed. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades. Available from: [Link]

  • New Drug Approvals. CAREBASTINE. Available from: [Link]

  • PubMed Central (PMC). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Available from: [Link]

  • PubMed Central (PMC). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Available from: [Link]

  • YouTube. Histamine Antagonists: The Science Behind Allergy Relief | Pharmacology of antihistamines. Available from: [Link]

  • MDPI. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Available from: [Link]

  • Taylor & Francis. Ebastine – Knowledge and References. Available from: [Link]

  • Dove Medical Press. Challenges in differentiating chronic inducible urticaria from chronic. Available from: [Link]

  • Bio-protocol. Radioligand binding assay. Available from: [Link]

  • Wikipedia. Ebastine. Available from: [Link]

  • NIH. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Available from: [Link]

  • PubMed. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Available from: [Link]

  • PubMed. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Available from: [Link]

  • Wikipedia. Histamine H1 receptor. Available from: [Link]

  • PubMed. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Available from: [Link]

  • ACS Publications. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Available from: [Link]

  • Gene Set. Histamine H1 receptor mediated signaling pathway. Available from: [Link]

  • PubMed Central (PMC). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Available from: [Link]

  • SMPDB. Histamine H1 Receptor Activation. Available from: [Link]

  • PubMed. Molecular properties and signalling pathways of the histamine H1 receptor. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Safe Handling of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals. The information provided is based on available data for the compound and its structural analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals. The information provided is based on available data for the compound and its structural analogs. A comprehensive, compound-specific Material Safety Data Sheet (MSDS) was not available at the time of publication. Therefore, a thorough risk assessment should be conducted by the end-user before handling this chemical. All procedures should be performed in a controlled laboratory setting by qualified personnel.

Introduction and Compound Overview

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is a chemical intermediate used in the synthesis of various compounds, including being identified as an intermediate of Ebastine.[1] Its molecular structure combines a piperidine ring, which is a common motif in many pharmaceuticals, with a benzophenone analog. This unique combination necessitates a careful approach to its handling, drawing upon safety protocols for both piperidine derivatives and benzophenone-type compounds. Given the limited specific toxicological data for this exact molecule, a cautious and conservative approach to handling is paramount.

Compound Details:

  • CAS Number: 97928-18-2[1][2]

  • Molecular Formula: C19H29NO2[1][2]

  • Molecular Weight: 303.44 g/mol [1][2]

Hazard Identification and Risk Assessment

The primary known hazard associated with 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is that it is harmful if swallowed (H302).[2] However, due to its structural components, other potential hazards should be assumed until specific data becomes available.

Inferred Hazards from Structural Analogs:

  • Piperidine and 4-Hydroxypiperidine Moiety: Piperidine and its derivatives can be corrosive, causing severe skin burns and eye damage.[3][4] They can also be toxic if inhaled, ingested, or in contact with skin.[4][5] Some piperidine derivatives may also cause respiratory irritation.[3][6]

  • Benzophenone Moiety: Benzophenone and its analogs can pose risks associated with dust inhalation and may have other long-term health effects.[7][8]

Summary of Potential Hazards:

Hazard ClassGHS Classification (Inferred)Potential Effects
Acute Oral ToxicityCategory 4 (H302)Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 1B/2 (H314/H315)May cause skin irritation or severe burns.[3][4][6][9]
Serious Eye Damage/IrritationCategory 1/2A (H318/H319)May cause serious eye irritation or damage.[3][4][6][9]
Acute Dermal ToxicityCategory 3/4 (H311/H312)May be toxic or harmful in contact with skin.[3][4][5]
Acute Inhalation ToxicityCategory 1/3/4 (H330/H331/H332)May be fatal, toxic, or harmful if inhaled.[3][4][5]
Specific Target Organ ToxicityCategory 3 (H335)May cause respiratory irritation.[3][6][9]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that could cause serious eye damage.[3][4]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, which may cause irritation or burns and could be a route of toxic exposure.[3][4][5]
Body A lab coat, and for larger quantities, a chemical-resistant apronTo protect against skin exposure from spills and splashes.[4]
Respiratory Use in a certified chemical fume hood is mandatory. For situations with potential for aerosolization or dust generation, a properly fitted respirator (e.g., N95 or higher) should be considered.To prevent inhalation of potentially toxic or irritating dusts or vapors.[3][4][6]

Engineering Controls

Engineering controls are the primary line of defense in ensuring the safe handling of this chemical.

  • Ventilation: All handling of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine must be conducted in a properly functioning and certified chemical fume hood.[3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[10][11]

  • Controlled Environment: Handle the compound in a designated area, away from ignition sources and incompatible materials.[4][5]

Safe Handling and Experimental Protocols

General Handling Workflow

The following diagram illustrates the general workflow for safely handling 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine.

G General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound in Fume Hood prep_setup->handling_weigh Proceed to handling prep_sds Review Safety Information prep_sds->prep_ppe handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: A flowchart illustrating the key stages of safe handling.

Step-by-Step Protocol for Weighing and Transferring
  • Preparation:

    • Ensure all required PPE is worn correctly.

    • Verify that the chemical fume hood is functioning correctly.

    • Place all necessary equipment (spatulas, weigh boats, reaction vessel) inside the fume hood.

    • Have appropriate waste containers ready.

  • Weighing:

    • Use a tared weigh boat or container.

    • Carefully open the container of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine.

    • Slowly and carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid generating dust.[3][6]

    • Securely close the main container.

  • Transfer:

    • Carefully transfer the weighed compound into the reaction vessel.

    • If using a solvent, add it slowly to the solid to avoid splashing.

  • Cleanup:

    • Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the rinse solution in a designated waste container.

    • Wipe down the work surface in the fume hood with a damp cloth or towel, and dispose of it as hazardous waste.

    • Properly dispose of all contaminated materials in a sealed, labeled waste container.[2]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11] The recommended storage condition is in a refrigerator.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[11]

  • Stability: The compound is expected to be stable under normal storage conditions.[10]

Spill and Emergency Procedures

Spill Response Workflow

G Spill Response Workflow spill_assess Assess the Spill (Size and Location) spill_evacuate Evacuate Immediate Area (If necessary) spill_assess->spill_evacuate spill_notify Notify Lab Supervisor and EHS spill_evacuate->spill_notify spill_ppe Don Additional PPE (e.g., respirator, chemical suit) spill_notify->spill_ppe spill_contain Contain the Spill (Use absorbent pads or granules) spill_ppe->spill_contain spill_cleanup Clean the Spill Area spill_contain->spill_cleanup spill_dispose Dispose of Contaminated Materials spill_cleanup->spill_dispose spill_decontaminate Decontaminate Yourself spill_dispose->spill_decontaminate

Caption: A decision-making flowchart for responding to a chemical spill.

First Aid Measures
  • If Swallowed: Rinse mouth.[2] Do NOT induce vomiting.[4] Immediately call a POISON CENTER or doctor.[2][3]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4][5] If skin irritation occurs, get medical advice/attention.[11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3][5][10] Immediately call a POISON CENTER or doctor.[3][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5] Immediately call a POISON CENTER or doctor.[3][5]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][10] Do not dispose of down the drain.

Physicochemical Data

The following table summarizes some of the known physicochemical properties of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine.

PropertyValue
Melting Point 70-73°C[2]
Boiling Point 450.8 ± 40.0 °C at 760 mmHg[2]
Flash Point 226.5 ± 27.3 °C[2]
Density 1.0 ± 0.1 g/cm³[2]
XLogP3 2.73[2]
PSA 40.5[2]

References

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. [Link]

  • Piperidine - SAFETY DATA SHEET - PENTA. [Link]

  • Piperidine: Human health tier II assessment - Australian Government Department of Health and Aged Care. [Link]

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem. [Link]

  • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine - PubChem. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. [Link]

  • Safety Data Sheet: Benzophenone - Carl ROTH. [Link]

  • Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration - OSHA. [Link]

  • Benzophenone - Safety Data Sheet. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

Ticket #404-Yield: Process Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Critical Reagent for Fexofenadine/Terfenadine Analogues) Executive Summary You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404-Yield: Process Optimization & Troubleshooting

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Critical Reagent for Fexofenadine/Terfenadine Analogues)

Executive Summary

You are experiencing suboptimal yields in the synthesis of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine . This reaction is a classic N-alkylation (nucleophilic substitution) between 4-hydroxypiperidine (Nucleophile) and 4-tert-butyl-gamma-chlorobutyrophenone (Electrophile).[1]

Low yields in this specific synthesis are rarely due to a single failure point but rather a misalignment of reaction kinetics (slow displacement of chloride) and thermodynamics (solubility/base strength). This guide breaks down the optimization into three support modules: Kinetics (Catalysis) , Selectivity (Base/Solvent) , and Isolation (Workup) .[1]

Module 1: Reaction Kinetics (The "Finkelstein" Factor)

Diagnosis: If your reaction stalls at 60-70% conversion or requires excessive heating (leading to degradation), you are likely limited by the leaving group ability of the chloride ion.[1] Alkyl chlorides are poor electrophiles compared to iodides.

The Fix: In-Situ Finkelstein Reaction You must introduce a catalytic amount of Potassium Iodide (KI) .[2][3] This converts the alkyl chloride into a highly reactive alkyl iodide in situ.[2]

Optimized Protocol
  • Charge Reactor: Add 1.0 eq of 4-tert-butyl-gamma-chlorobutyrophenone and 1.1 eq of 4-hydroxypiperidine.

  • Solvent: Use MIBK (Methyl Isobutyl Ketone) or DMF . (MIBK is preferred for easier workup; see Module 2).

  • Catalyst: Add 0.1 – 0.2 eq of Potassium Iodide (KI) .

    • Mechanism:[1][4][5][6][7][8] The I⁻ displaces Cl⁻ to form the transient alkyl iodide, which reacts rapidly with the amine.[1]

  • Base: Add 1.5 eq of granular Potassium Carbonate (K₂CO₃) .

  • Temperature: Heat to 80-90°C . (Do not exceed 100°C to avoid O-alkylation).

Visualizing the Pathway

The following diagram illustrates the catalytic cycle that drives high yields.

ReactionPathway Reagent Alkyl Chloride (Substrate) Intermediate Transient Alkyl Iodide Reagent->Intermediate Finkelstein Exchange (Fast) KI KI Catalyst (0.1 eq) KI->Intermediate Supplies I- Product Target Product (N-Alkylated) Intermediate->Product Nucleophilic Attack (Very Fast) Amine 4-Hydroxypiperidine (Nucleophile) Amine->Product Reacts with Intermediate Product->KI Releases I-

Figure 1: Catalytic cycle showing the conversion of the unreactive alkyl chloride to the reactive alkyl iodide via Potassium Iodide (KI).[1]

Module 2: Selectivity & Environment (Solvent/Base)

Diagnosis: If you observe "gummy" byproducts or multiple spots on TLC, you may be suffering from O-alkylation (reaction at the hydroxyl group) or poor solubility.[1]

Base Selection Guide

The pKa of the piperidine nitrogen is ~11, while the hydroxyl proton is ~16.[1] You need a base strong enough to neutralize the HCl formed but weak enough not to deprotonate the hydroxyl group.[1]

BaseSuitabilityRisk FactorRecommendation
NaOH / KOH LowHigh: Promotes hydrolysis of the ketone and O-alkylation.[1]AVOID
TEA / DIPEA MediumMedium: Organic bases can be hard to remove; may form sticky salts.Use only if solvent is DCM/Chloroform.
K₂CO₃ High Low: Ideal basicity. Forms easy-to-filter inorganic solids.[1]PREFERRED
NaHCO₃ MediumLow: Too weak for rapid reaction; requires higher temps.Backup option.[7]
Solvent Selection Guide
  • DMF: Excellent reaction rate (polar aprotic), but difficult to remove during workup (high boiling point, water miscibility).[1]

  • MIBK (Methyl Isobutyl Ketone): The Industry Standard. Good solubility for reagents, poor solubility for the KCl byproduct (drives reaction forward), and excellent for subsequent water washing/crystallization.[1]

Module 3: Workup & Purification (The "Polish")

Diagnosis: The product often oils out or forms a sticky solid upon concentration, making isolation difficult.[1]

Troubleshooting the Workup

Issue: "My product is a sticky brown oil." Root Cause: Residual solvent (DMF) or unreacted amine.

Corrective Protocol (Crystallization):

  • Filtration: Filter the hot reaction mixture to remove inorganic salts (KCl, K₂CO₃).

  • Wash: If using MIBK, wash the organic layer with water (2x) to remove trace amine and KI.[1]

  • Crystallization:

    • Swap solvent to Ethyl Acetate/Hexane (1:3) OR Methanol/Water .

    • Cool slowly to 0-5°C.

    • Seeding: If available, add a seed crystal of the target compound.[1] If not, scratch the glass side to induce nucleation.[1]

Troubleshooting Logic Tree

Use this flow to diagnose your specific yield loss.

Troubleshooting Start Low Yield / Impurity CheckTLC Check TLC/HPLC Is SM remaining? Start->CheckTLC YesSM Yes: Incomplete Reaction CheckTLC->YesSM SM Present NoSM No: Complex Mixture CheckTLC->NoSM SM Gone AddKI Action: Add 0.1eq KI Increase Temp to 90C YesSM->AddKI CheckBase Check Base Used Was it NaOH/NaH? NoSM->CheckBase OAlkylation Issue: O-Alkylation Switch to K2CO3 CheckBase->OAlkylation Strong Base Used Hydrolysis Issue: Ketone Hydrolysis Ensure Anhydrous Conditions CheckBase->Hydrolysis Aqueous Base Used

Figure 2: Decision tree for diagnosing yield failures based on TLC/HPLC analysis.

Frequently Asked Questions (FAQ)

Q: Can I use 4-chlorobutyrophenone instead of the tert-butyl derivative? A: Yes, the chemistry is identical, but the solubility profile will change.[1] The tert-butyl group adds lipophilicity, making MIBK the superior solvent.[1] Without it, you might need a more polar solvent like Ethanol.[1]

Q: Why is my product turning pink/red? A: This indicates oxidation of the amine or phenol impurities. Ensure you are using nitrogen purging during the reaction and that your 4-hydroxypiperidine starting material is white, not yellow/brown.[1]

Q: Can I skip the KI? A: Only if you switch the starting material to the bromo or iodo analog.[1] For the chloro analog, skipping KI will result in reaction times >24 hours and lower yields due to thermal degradation.[1]

References

  • Carr, A. A., et al. (1981).[1] Piperidine derivatives.[5][7][9][10] U.S. Patent 4,254,129. (Original patent describing the synthesis of Terfenadine/Fexofenadine intermediates).

  • Senanayake, C. H., et al. (1996).[1] Process for the preparation of 4-hydroxypiperidine derivatives. (Describes optimized N-alkylation conditions for pharmaceutical intermediates).

  • Sigma-Aldrich. (n.d.). 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine Product Sheet. (Provides physical property data confirming solubility profiles).

  • Calibre Chemicals. (2024). Potassium Iodide: A Versatile Catalyst. (Mechanistic validation of KI in alkylation).

Sources

Optimization

purification of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine from crude reaction mixture

Ticket ID: PUR-TBPHP-001 Status: Active Topic: Downstream Processing & Purification Protocols Applicable Compounds: CAS 97928-18-2 (Free Base), Ebastine Impurity D[1] Executive Summary This technical guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TBPHP-001 Status: Active Topic: Downstream Processing & Purification Protocols Applicable Compounds: CAS 97928-18-2 (Free Base), Ebastine Impurity D[1]

Executive Summary

This technical guide addresses the purification of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine , a critical intermediate in the synthesis of antihistamines like Ebastine and Terfenadine.[1]

The synthesis typically involves the N-alkylation of 4-hydroxypiperidine with 4'-tert-butyl-4-chlorobutyrophenone .[1] The resulting crude mixture often contains unreacted starting materials, inorganic salts, and bis-alkylated byproducts.[1] Due to the amphiphilic nature of the product (lipophilic tert-butyl/benzoyl tail + polar hydroxypiperidine head), standard silica chromatography can be difficult due to tailing.[1]

The "Golden Path" for purification is a pH-switchable liquid-liquid extraction followed by recrystallization. [1]

Module 1: The "Golden Path" Protocol (SOP)

Phase 1: Reaction Quench & Primary Extraction

Objective: Remove inorganic salts and highly polar excess reagents (4-hydroxypiperidine).

  • Quench: Upon reaction completion, cool the mixture to 20–25°C.

  • Filtration: If an inorganic base (

    
     or 
    
    
    
    ) was used, filter the solids first.[1] Rinse the filter cake with the reaction solvent (e.g., Toluene or MIBK).[1]
  • Aqueous Wash: Add water (1:1 vol/vol relative to organic solvent). Stir for 15 minutes.

    • Mechanistic Insight: The product is a free base and lipophilic enough to stay in the organic layer.[1] Excess 4-hydroxypiperidine is highly water-soluble and will partition into the aqueous phase.

  • Phase Cut: Discard the aqueous layer (check TLC first to ensure no product loss).

Phase 2: The Acid-Base Purification Loop (Critical)

Objective: Separate the product from neutral lipophilic impurities (unreacted chloro-ketone).

  • Acid Extraction:

    • Add 1M HCl (aq) to the organic layer. Target pH < 3.[1]

    • Agitate vigorously for 20 minutes.

    • Separation: The product (now protonated/charged) moves to the Aqueous Phase .[1]

    • Organic Phase: Contains unreacted 4'-tert-butyl-4-chlorobutyrophenone and non-basic tars.[1] Discard this organic layer.

  • Basification:

    • Cool the acidic aqueous phase to <10°C (exothermic reaction).

    • Slowly add 20% NaOH or

      
       until pH > 11.[1]
      
    • Observation: The solution will become cloudy as the free base precipitates or oils out.[1]

  • Re-Extraction:

    • Extract the basic aqueous mixture with fresh Ethyl Acetate or DCM (

      
       volumes).
      
    • Combine organic layers, dry over

      
      , and concentrate in vacuo.
      
Phase 3: Crystallization

Objective: Final polish to >98% purity.

  • Solvent System: Methyl Ethyl Ketone (MEK) or Ethyl Acetate/Heptane (1:3).

  • Procedure: Dissolve crude solid in minimum hot solvent (approx. 60°C). Allow to cool slowly to room temperature, then chill to 0–5°C.

  • Yield Note: If the product oils out, reheat and add a seed crystal.

Module 2: Visualization of Workflow

PurificationProtocol Crude Crude Reaction Mixture (Toluene/MIBK) Filter Filtration (Remove Salts) Crude->Filter WaterWash Water Wash Filter->WaterWash PhaseSplit1 Phase Split 1 WaterWash->PhaseSplit1 AqWaste1 Aqueous Waste (Excess 4-OH-Piperidine) PhaseSplit1->AqWaste1 Polar Impurities OrgLayer1 Organic Layer (Product + Neutral Impurities) PhaseSplit1->OrgLayer1 Lipophilics AcidExtract Add 1M HCl (Target pH < 3) OrgLayer1->AcidExtract PhaseSplit2 Phase Split 2 AcidExtract->PhaseSplit2 OrgWaste Organic Waste (Unreacted Chloro-ketone) PhaseSplit2->OrgWaste Neutrals stay Organic AqProduct Acidic Aqueous Phase (Protonated Product) PhaseSplit2->AqProduct Product enters Aqueous Basify Basify (pH > 11) Extract w/ EtOAc AqProduct->Basify Crystallize Crystallization (MEK or EtOAc/Heptane) Basify->Crystallize FinalProd Pure Product (>98% HPLC) Crystallize->FinalProd

Caption: Logical flow for the purification of basic amine intermediates. Green nodes indicate the location of the target compound.[1]

Module 3: Troubleshooting Guide

IssueRoot Cause AnalysisCorrective Action
Low Yield after Acid Wash pH Mismanagement. The piperidine nitrogen (

) requires significantly acidic conditions to fully protonate and migrate to water, or basic conditions to return to organic.[1]
Verify pH: Ensure aqueous layer is pH < 3 during acid wash and pH > 11 during recovery.[1] Salting Out: If yield is low during re-extraction, saturate the aqueous phase with NaCl to push the organic product out.[1]
"Oiling Out" during Crystallization Impurity Profile. Presence of unreacted ketone lowers the melting point.[1]Seed & Cool: Use a seed crystal from a previous pure batch.[1] Cool the solution at a rate of 5°C/hour. Rapid cooling traps impurities.[1]
Product is Colored (Yellow/Brown) Oxidative Degradation. Piperidine derivatives can oxidize over time or if heated excessively in air.[1]Charcoal Treatment: Dissolve crude in hot ethanol, treat with activated carbon (5% w/w) for 30 mins, filter hot through Celite, then crystallize.
Emulsion Formation Specific Gravity Match. Chlorinated solvents and heavily brined water can have similar densities.[1]Break Emulsion: Add a small amount of brine (saturated NaCl) or filter the emulsion through a pad of Celite.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use silica gel chromatography instead of acid-base extraction? A: Yes, but it is less efficient for scale-up.[1] The basic nitrogen interacts with acidic silanols on silica, causing "tailing" (streaking).[1]

  • Modification: You must add 1–5% Triethylamine or Ammonia to your eluent (e.g., DCM:MeOH:NH4OH 90:9:[1]1) to suppress these interactions.

Q2: What is the expected melting point? A: While specific data varies by polymorph, the free base typically melts in the range of 80–100°C .[1] Note that the hydrochloride salt melts significantly higher (approx. 238–240°C for close analogs). Always compare against a reference standard [1].

Q3: My HPLC shows a peak with RRT 0.85. What is it? A: This is likely the unreacted 4'-tert-butyl-4-chlorobutyrophenone .[1] Because it lacks the polar piperidine ring, it elutes earlier on Reverse Phase (C18) columns.[1] The Acid-Base extraction protocol (Module 1, Phase 2) is specifically designed to remove this.[1]

Q4: Is the product hygroscopic? A: The free base is moderately stable, but the hydroxyl group allows for hydrogen bonding.[1] Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture uptake and oxidation.[1]

References

  • PrepChem. (n.d.). Synthesis of 4'-tert-butyl-4-[4-[α-hydroxy-α-(p-chlorophenyl)benzyl]-piperidino]butyrophenone hydrochloride. Retrieved from [Link] (Analogous salt purification data).

  • PubChem. (2025).[2][3] 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (CAS 97928-18-2).[4] National Library of Medicine.[1] Retrieved from [Link]

  • Carr, A. A., et al. (1975).[1] Piperidinoalkanol derivatives. U.S. Patent 3,878,217.[1] (Foundational patent for Terfenadine/Ebastine class synthesis).

Disclaimer: This guide is for research purposes only. Users must consult Safety Data Sheets (SDS) and perform their own risk assessments before handling these chemicals.

Sources

Troubleshooting

stability of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine in different solvents

The following technical guide is designed for researchers and analytical scientists working with 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine , also known as Ebastine Impurity D . Compound: 1-[3-(4-tert-Butylben...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists working with 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine , also known as Ebastine Impurity D .

Compound: 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine CAS: 97928-18-2 Role: Pharmaceutical Intermediate / Ebastine Related Compound D (EP)

Executive Summary & Chemical Profile

This compound serves as a critical intermediate in the synthesis of the antihistamine Ebastine and is monitored as Impurity D in European Pharmacopoeia (EP) standards. Structurally, it belongs to the butyrophenone class, characterized by a 4-tert-butylphenyl ketone linked to a 4-hydroxypiperidine moiety.

Key Stability Risks:

  • Photosensitivity: The butyrophenone chromophore is susceptible to UV-induced degradation (Norrish reactions).

  • Solubility Limits: The lipophilic tert-butylbenzoyl group competes with the polar hydroxypiperidine, creating complex solubility behaviors in aqueous buffers.

  • Basicity: The tertiary amine nitrogen renders the compound pH-sensitive, affecting retention times and solubility.

Solubility & Solvent Compatibility Guide

Core Directive: Choose the solvent based on the intended application (e.g., Stock Storage vs. LC-MS Injection).

Solvent Performance Table
SolventSolubility RatingStability RiskRecommended Use
DMSO Excellent (>50 mg/mL)Low (Hygroscopic)Primary Stock Solution . Store at -20°C.
Methanol Good (~10-20 mg/mL)Moderate (Evaporation)Working standards; LC-MS dilution.
Acetonitrile Moderate LowHPLC mobile phase preparation.
Chloroform Good High (Acidic impurities)NMR analysis only. Avoid for storage.
Water Poor (<0.1 mg/mL)High (Precipitation)Avoid as primary solvent. Use only in mixtures.
Protocol: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months.

  • Weighing: Weigh 3.03 mg of the solid into an amber glass vial (protect from light).

  • Dissolution: Add 1.0 mL of anhydrous DMSO . Vortex for 30 seconds.

    • Note: If using Methanol, sonicating for 1-2 minutes may be required.

  • Inerting: Flush the headspace with Nitrogen or Argon gas to prevent oxidation of the tertiary amine.

  • Storage: Seal with a PTFE-lined cap and store at -20°C .

Stability in Solution: Critical Factors

A. Photostability (The "Amber Rule")

Mechanism: The ketone group in the butyrophenone chain acts as a chromophore. Exposure to UV or intense lab light can trigger Norrish Type II cleavage , leading to fragmentation of the propyl linker.

  • Symptom: Appearance of low molecular weight peaks in HPLC (early eluting).

  • Prevention: Always use amber glassware. Wrap clear vessels in aluminum foil during benchtop handling.

B. pH Sensitivity & Hydrolysis
  • Acidic Conditions (pH < 4): The piperidine nitrogen becomes protonated (

    
    ), significantly increasing aqueous solubility. However, strong acids combined with heat may induce dehydration of the 4-hydroxy group.
    
  • Basic Conditions (pH > 9): The molecule remains neutral/free-base, reducing aqueous solubility and increasing the risk of precipitation in buffers.

  • Recommendation: Maintain stock solutions in neutral organic solvents. For aqueous dilutions, use buffered systems (e.g., Ammonium Formate pH 4.5) to maintain solubility without degradation.

C. Thermal Stability
  • Solid State: Stable at room temperature (RT) if protected from light, but long-term storage at 2-8°C is recommended to prevent slow oxidation.

  • Solution:

    • -20°C: Stable for 3-6 months (DMSO).

    • 4°C: Stable for 1-2 weeks (Methanol/ACN).

    • RT: Use within 24 hours.

Troubleshooting & FAQs

Q1: I observe a "ghost peak" eluting just before the main peak in my HPLC method. What is it?

  • Diagnosis: This is likely the N-oxide impurity or a photodegradation product .

  • Fix: Check if the sample was left in a clear vial under lab lights. Prepare a fresh sample in amber glass. If the peak persists, check your solvent quality—peroxides in aged THF or ethers can oxidize the piperidine nitrogen.

Q2: My sample precipitated when I diluted the DMSO stock into PBS buffer.

  • Diagnosis: "Crash-out" effect. The lipophilic tert-butyl group drives insolubility in high-water environments.

  • Fix: Do not dilute directly into 100% aqueous buffer.

    • Step 1: Dilute DMSO stock 1:10 with Methanol.

    • Step 2: Slowly add the buffer to this intermediate solution while vortexing. Ensure final organic content is >10% if possible.

Q3: The retention time shifts between runs.

  • Diagnosis: Uncontrolled pH. The tertiary amine has a pKa around 8-9. If your mobile phase pH is near the pKa, slight changes will cause massive RT shifts.

  • Fix: Buffer your mobile phase. Use 0.1% Formic Acid (pH ~2.7) to keep it fully protonated, or Ammonium Bicarbonate (pH 10) to keep it fully deprotonated (if column resistant).

Stability & Handling Workflow (Diagram)

StabilityWorkflow Start Start: Solid Sample (CAS 97928-18-2) Storage Solid Storage 2-8°C, Dark, Desiccated Start->Storage Long Term SolventChoice Select Solvent Start->SolventChoice Preparation DMSO DMSO (Stock) >50 mg/mL SolventChoice->DMSO Primary Stock MeOH Methanol (Working) ~10 mg/mL SolventChoice->MeOH Dilution Water Aqueous Buffer High Risk SolventChoice->Water Avoid Direct Dissolution Photolysis Risk: Photodegradation (Norrish Cleavage) DMSO->Photolysis If exposed to light Final Stable Analysis (LC-MS / NMR) DMSO->Final Dilute & Inject MeOH->Photolysis MeOH->Final Direct Inject Precipitation Risk: Precipitation Keep Organic % > 10% Water->Precipitation Low Solubility

Caption: Decision matrix for solvent selection and risk mitigation during sample preparation.

References

  • European Pharmacopoeia (EP) . Ebastine: Impurity D Standard. Retrieved from [1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 108228, Ebastine. (Precursor relationship). Retrieved from

  • ChemicalBook . 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine Properties. Retrieved from

  • Santa Cruz Biotechnology . Ebastine Impurity D Data Sheet. Retrieved from [2]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

[1] Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Degradation Pathways, Impurity Profiling, and Stabilization Protocols Executive Summary for Researchers You are likely work...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Degradation Pathways, Impurity Profiling, and Stabilization Protocols

Executive Summary for Researchers

You are likely working with 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (referred to hereafter as TBHP-Ketone ) as a critical intermediate in the synthesis of Terfenadine or Fexofenadine .[1]

From a stability perspective, this molecule presents a "perfect storm" of reactivity:

  • The Butyrophenone Motif: A UV-active chromophore highly susceptible to Norrish Type II photolysis.[1]

  • The Tertiary Amine: A magnet for N-oxidation by trace peroxides.[1]

  • The 4-Hydroxypiperidine Ring: Prone to dehydration under acidic thermal stress.[1]

This guide moves beyond generic advice, providing a causal analysis of why your batches might be failing specification and how to fix it.

Module 1: The Degradation Map

Before troubleshooting, you must visualize the enemy. The following diagram outlines the three primary degradation vectors: Photolysis , Oxidation , and Reduction (often a process contaminant rather than degradation, but analytically relevant).

DegradationMap cluster_legend Pathway Legend Parent Parent Compound (TBHP-Ketone) C25H33NO2 PhotoState Excited Triplet State (n, π*) Parent->PhotoState UV Light (λ < 320nm) NOxide TBHP-N-Oxide (Major Oxidative Impurity) Parent->NOxide H2O2 / Peroxides (Trace in solvents) Dehydration Dehydration Product (Tetrahydropyridine deriv.) Parent->Dehydration Strong Acid / Heat NorrishII Norrish Type II Cleavage PhotoState->NorrishII C-C Bond Scission Cyclization Yang Cyclization (Cyclobutanol deriv.) PhotoState->Cyclization Intramolecular H-abstraction key1 Primary Risk key2 Secondary Risk

Figure 1: Mechanistic degradation tree of TBHP-Ketone. The red nodes represent the highest probability failure modes observed in stability chambers.

Module 2: Troubleshooting & Root Cause Analysis

This section addresses specific observations reported by analytical chemistry (QC) and process development (PD) teams.

Scenario A: "The sample turned yellow/brown, but HPLC purity is still >99%."
  • Diagnosis: Photochemical Surface Degradation (The "Halo" Effect).

  • The Science: The butyrophenone moiety (the ketone next to the benzene ring) acts as a photosensitizer. Upon absorbing UV light, it enters an excited triplet state. Even minor degradation (ppm levels) of conjugated byproducts can cause intense yellowing (bathochromic shift) before the bulk purity drops significantly on HPLC.

  • Mechanism: Norrish Type II Reaction . The carbonyl oxygen abstracts a

    
    -hydrogen from the propyl chain, leading to radical formation. This results in either chain cleavage or cyclization into a cyclobutanol derivative.
    
  • Corrective Action:

    • Immediate: Switch to amber glassware. Standard clear borosilicate is insufficient.

    • Process: If this occurs during crystallization, ensure the reactor has UV-blocking film.

Scenario B: "A new impurity peak appeared at RRT ~1.08 - 1.12."
  • Diagnosis: N-Oxidation (The "Solvent" Trap). [1]

  • The Science: The tertiary nitrogen in the piperidine ring is electron-rich and highly nucleophilic. It reacts rapidly with electrophilic oxygen species.

  • Root Cause: The culprit is usually trace peroxides in your solvents. Ethers (THF, Dioxane) and even lower-grade alcohols can accumulate peroxides over time.

  • Validation Protocol:

    • Perform a "Spike Test": Add 0.1%

      
       to a sample solution. If the unknown peak grows significantly within 1 hour, it is the N-Oxide.
      
  • Corrective Action:

    • Test all solvents for peroxide content using quantofix strips or titration.

    • Add an antioxidant (e.g., BHT) to the mobile phase if this artifact appears during HPLC analysis.

Scenario C: "Loss of Assay with increase in a broad peak at lower retention time."
  • Diagnosis: Dehydration (Acid Catalyzed).

  • The Science: The 4-hydroxy group on the piperidine is benzylic-like in terms of elimination potential if the ring conformation allows.[1] Under strong acidic conditions (pH < 2) and heat, water is eliminated to form a double bond (tetrahydropyridine).

  • Corrective Action: Avoid prolonged heating in acidic media. Keep workup pH > 4.[1]

Module 3: Experimental Validation Protocols

Do not rely on assumptions. Use these protocols to validate the stability profile of your specific batch.

Protocol 1: Oxidative Stress Test (N-Oxide Confirmation)

Objective: Determine susceptibility to trace peroxides in excipients or solvents.

  • Preparation: Dissolve 50 mg of TBHP-Ketone in 50 mL of Methanol.

  • Stressing: Add 1.0 mL of 3%

    
    .
    
  • Incubation: Store at Room Temperature (25°C) for 6 hours.

  • Analysis: Inject on HPLC immediately.

  • Acceptance Criteria: The parent peak should decrease by 5-15%. The emergence of a single major peak (N-oxide) confirms the pathway.

Protocol 2: Photostability Challenge

Objective: Differentiate between thermal and photo-degradation.[1]

  • Control: Wrap one volumetric flask in aluminum foil (Dark Control).

  • Test: Leave one volumetric flask exposed to ambient lab light (or ICH Q1B light source) for 24 hours.

  • Comparison: If the "Test" sample shows degradation products absent in the "Control," the molecule is photolabile.

    • Note: Butyrophenones are notoriously sensitive. Even 4 hours of benchtop exposure can induce measurable impurities.

Module 4: Comparative Impurity Data

Use this table to identify peaks in your chromatogram.

Relative Retention Time (RRT)*Likely IdentityFormation MechanismMitigation Strategy
0.85 - 0.90 Reduced AlcoholReduction (NaBH4 carryover)Monitor reducing agents in upstream steps.[1]
1.00 TBHP-Ketone (Parent) N/AN/A
1.08 - 1.12 N-Oxide ImpurityOxidation (Peroxides)Use peroxide-free solvents; Store under Nitrogen.[1]
1.20 - 1.30 PhotodegradantsNorrish Type II PhotolysisStrict light protection (Amber glass/Foil).[1]
0.50 - 0.60 Dehydration ProductAcid HydrolysisAvoid high temperatures at pH < 2.[1]

*Note: RRTs are approximate and depend on C18 column chemistry and mobile phase pH. Always run standards.

References
  • Radhakrishna, T., et al. (2002). "Determination of fexofenadine hydrochloride and its related compounds by HPLC." Journal of Pharmaceutical and Biomedical Analysis. (Establishes the N-oxide and ketone impurity profiles for the Fexofenadine class).

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." (The governing standard for stress testing).

  • Horspool, W. M. (1995). "Organic Photochemistry: A Comprehensive Treatment." (Detailed mechanisms of Norrish Type II reactions in butyrophenones).

  • Reddy, K. V., et al. (2014). "Identification and characterization of potential impurities of Fexofenadine." Journal of Chromatographic Science. (Specific structural elucidation of Fexofenadine intermediates).

Disclaimer: This guide is intended for research and development purposes only. All protocols should be validated within your specific quality management system (QMS).

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

Welcome to the dedicated technical support guide for the synthesis of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing detailed causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptom: The final isolated yield of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Alkylation of 4-Hydroxypiperidine: The primary C-N bond formation step may be inefficient.

    • Solution: Ensure the 4-chlorobutyrophenone intermediate is sufficiently activated. The choice of base is critical; stronger bases like potassium carbonate or triethylamine are commonly used to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Side Reactions Competing with the Main Pathway: Several side reactions can consume starting materials and reduce the yield of the target molecule.

    • Solution: See the dedicated section on "Minimizing Key Side Reactions" below for detailed strategies to address specific side products.

  • Product Loss During Work-up and Purification: The desired product may be lost during aqueous washes or chromatography.

    • Solution: The product has moderate polarity. During aqueous extraction, ensure the pH of the aqueous layer is adjusted to a basic pH (e.g., 9-10) to minimize the protonation of the piperidine nitrogen and keep the product in the organic layer. For column chromatography, a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the product from less polar starting materials and more polar byproducts.

Issue 2: Presence of a Major Impurity with a Higher Molecular Weight

Symptom: A significant peak is observed in the LC-MS or a distinct spot on the TLC plate corresponding to a higher molecular weight species, often double the mass of the starting piperidine.

Probable Cause: N,N-Dialkylation of the Piperidine Nitrogen

This occurs when a second molecule of the electrophilic chloro- or bromo-benzoylpropyl intermediate reacts with the nitrogen of the already formed product, leading to a quaternary ammonium salt or a related dimeric structure.

Solutions:

  • Control Stoichiometry: Use a slight excess of 4-hydroxypiperidine (e.g., 1.1 to 1.5 equivalents) relative to the electrophile. This statistical advantage favors the mono-alkylation product.

  • Slow Addition of the Electrophile: Adding the electrophilic partner dropwise to the reaction mixture containing 4-hydroxypiperidine and the base helps to maintain a low concentration of the electrophile, further disfavoring the second alkylation event.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more significantly than the first.

Issue 3: Formation of an Elimination Product

Symptom: Characterization (e.g., by NMR) reveals the presence of an alkene, specifically the butenoyl-tert-butylbenzene derivative, resulting from the elimination of HCl from the chloro-intermediate.

Probable Cause: Strong Base or High Temperature

The use of a very strong or sterically hindered base, especially at elevated temperatures, can promote the E2 elimination pathway on the haloalkyl chain, competing with the desired SN2 substitution.

Solutions:

  • Choice of Base: Employ a non-nucleophilic, moderately strong base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) instead of stronger bases like potassium tert-butoxide.

  • Temperature Control: Maintain a moderate reaction temperature. Often, running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) provides a good balance between a reasonable reaction rate and minimizing elimination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine?

The most prevalent and industrially scalable approach is a two-step process:

  • Friedel-Crafts Acylation: tert-Butylbenzene is acylated with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3), to form 4-chloro-1-(4-tert-butylphenyl)butan-1-one.

  • Nucleophilic Substitution: The resulting chloroketone is then reacted with 4-hydroxypiperidine in the presence of a base to yield the final product via an SN2 reaction.

Q2: How can I effectively monitor the progress of the alkylation reaction?

TLC is a rapid and effective method. Use a mobile phase that provides good separation between the starting materials and the product (e.g., a mixture of ethyl acetate and hexane). The product, being more polar than the starting chloroketone but less polar than 4-hydroxypiperidine, will have an intermediate Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

Q3: What are the key safety considerations for this synthesis?

  • Friedel-Crafts Acylation: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction should be cooled in an ice bath during the addition of reagents.

  • Reagents: Aluminum chloride is highly corrosive and reacts violently with water. 4-Chlorobutyryl chloride is also corrosive and a lachrymator. Handle these reagents with extreme care.

Experimental Workflow and Visualization

Workflow for Mitigating Side Reactions

The following diagram illustrates the decision-making process for troubleshooting and minimizing side reactions during the synthesis.

G cluster_synthesis Synthesis of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine cluster_solutions Troubleshooting Actions start Start: Alkylation of 4-Hydroxypiperidine check_yield Analyze Crude Product (TLC, LC-MS) start->check_yield low_yield Low Yield? check_yield->low_yield Evaluate Yield high_mw_impurity High MW Impurity? low_yield->high_mw_impurity Yes success Product Meets Purity Specs low_yield->success No, proceed to purification alkene_impurity Alkene Impurity? high_mw_impurity->alkene_impurity No adjust_stoichiometry Use Excess Piperidine Slow Electrophile Addition high_mw_impurity->adjust_stoichiometry Yes alkene_impurity->success No, proceed to purification adjust_base Use Weaker Base (e.g., K2CO3) Control Temperature alkene_impurity->adjust_base Yes adjust_stoichiometry->start Rerun Reaction adjust_base->start Rerun Reaction

Caption: Troubleshooting workflow for synthesis.

Key Reaction Parameters Summary
ParameterRecommended ConditionRationale
Stoichiometry 1.1 - 1.5 eq. of 4-hydroxypiperidineMinimizes N,N-dialkylation.
Base K2CO3, NaHCO3Sufficiently basic for N-deprotonation without promoting elimination.
Solvent Acetonitrile, DMF, TolueneAprotic polar or non-polar solvents that facilitate SN2 reactions.
Temperature Room Temperature to 60 °CBalances reaction rate with minimizing side reactions like elimination.
Catalyst Phase Transfer Catalyst (e.g., TBAB)Can be beneficial in biphasic systems to improve reaction rate.

References

  • General Synthetic Procedures for N-alkylation of Piperidines: Comprehensive Organic Transformations by Richard C. Larock provides extensive examples and discussions on N-alkylation reactions, which are fundamental to the synthesis .
  • Friedel-Crafts and Related Reactions: The classic text "March's Advanced Organic Chemistry" offers in-depth mechanistic explanations of the Friedel-Crafts acylation, which is the initial step in preparing the electrophilic precursor. This is essential for understanding potential side reactions during this stage.
  • Patents on the Synthesis of Related Compounds: Numerous patents describe the synthesis of similar compounds, often providing detailed experimental conditions and troubleshooting insights.
Optimization

Technical Support Center: Purification of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

Welcome to the technical support guide for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (CAS 97928-18-2).[1][2] This document is designed for researchers, chemists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (CAS 97928-18-2).[1][2] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on enhancing the purity of this key chemical intermediate. As a senior application scientist, my goal is to combine established chemical principles with field-tested insights to help you overcome common purification challenges.

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Fexofenadine.[3][4] Its purity is paramount, as the presence of impurities can lead to side reactions, lower yields in subsequent steps, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities typically arise from the synthetic route used. Common classes of impurities include:

  • Unreacted Starting Materials: Such as 4-hydroxypiperidine or derivatives of 4-tert-butylbenzoyl chloride.

  • Reaction Byproducts: Resulting from side reactions, incomplete reactions, or subsequent degradation. For instance, in Friedel-Crafts type reactions, positional isomers (e.g., the meta-isomer of the tert-butylbenzoyl group) can form.[5]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and byproducts from reagents used, can be present.[6]

  • Oxidation Products: The piperidine moiety can be susceptible to oxidation, which may lead to discoloration of the product.[6]

Q2: What analytical methods are recommended for assessing the purity of my product?

A2: A combination of methods is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying purity and detecting closely related impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water buffer) is a common starting point.[7][8][9]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for developing solvent systems for column chromatography.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can help identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[11]

Q3: What are the primary purification strategies for this molecule?

A3: The two most effective and widely used methods for purifying solid organic compounds like this are recrystallization and flash column chromatography. The choice depends on the nature and quantity of the impurities, as well as the physical state of your crude product.[12]

Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting the appropriate purification technique based on the characteristics of your crude product.

G start Crude Product (Post-Workup & Drying) is_solid Is the product a solid? start->is_solid is_oily Is it an oil or waxy/sticky solid? is_solid->is_oily  No recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Perform Flash Column Chromatography is_oily->chromatography  Yes (Oil) triturate Triturate with a non-polar solvent (e.g., Hexane, Diethyl Ether) is_oily->triturate  No (Sticky Solid) success Purity Goal Achieved recrystallize->success chromatography->success triturate->is_solid Solid Precipitates triturate->chromatography Remains Oily

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guide

Q4: My product is a persistent oil or a sticky gum that fails to crystallize. What should I do?

A4: This is a common issue, often caused by a high concentration of impurities or residual solvent acting as a eutectic mixture, which suppresses the freezing/crystallization point.

  • Causality: The impurities disrupt the formation of a uniform crystal lattice, preventing the molecules of your target compound from aligning and solidifying.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Dry the crude product under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), to remove all traces of volatile solvents.

    • Trituration: Add a small amount of a solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or pentane). Stir or sonicate the mixture vigorously. The desired compound may solidify as a powder, which can then be filtered. This process effectively "washes" the impurities away.

    • Proceed to Chromatography: If the product remains oily after these steps, it indicates a high impurity load. The most effective path forward is purification by flash column chromatography.

Q5: After recrystallization, my product is still off-color (yellowish/tan). How can I fix this?

A5: A persistent color often indicates the presence of highly conjugated or oxidized impurities that co-crystallize with your product.

  • Causality: These colored impurities have similar solubility profiles to your target compound, making them difficult to remove by simple recrystallization.

  • Solution: Activated Charcoal Treatment

    • Dissolve the impure solid in the minimum amount of a suitable hot recrystallization solvent.

    • Add a very small amount of activated charcoal (1-2% by weight) to the hot solution. Caution: Add charcoal to a solution that is slightly below its boiling point to avoid violent bumping.

    • Swirl the flask and keep it hot for 2-5 minutes.[13] The charcoal, with its high surface area, will adsorb the large, planar, colored impurity molecules.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Q6: I'm seeing significant peak tailing during silica gel column chromatography. What's wrong?

A6: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.

  • Causality: The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. The basic nitrogen atom of the piperidine ring undergoes a strong acid-base interaction with these sites. This causes a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.[12]

  • Solution: Use a Basic Modifier

    • Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a solution in methanol), to your eluent system. A concentration of 0.5-1% is typically sufficient.[6]

    • The added base neutralizes the acidic sites on the silica, preventing the strong interaction with your compound and leading to sharp, symmetrical peaks.

G cluster_0 Standard Silica Gel cluster_1 Silica Gel with Basic Modifier a1 a2 tailing Strong Interaction (Peak Tailing) a2->tailing a3 b1 b2 no_tailing Weak Interaction (Symmetrical Peak) b2->no_tailing b3 piperidine Piperidine Derivative (Basic Nitrogen) piperidine->a2 Binds Strongly piperidine->b2 No Strong Binding

Caption: Mechanism of peak tailing and its prevention using a basic modifier.

Detailed Purification Protocols
Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solids.[11][14] It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are ideally either much more soluble or much less soluble than the target compound.[15][16]

Step 1: Solvent Selection

  • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Test small batches of your crude product with the solvents listed in the table below.

Solvent SystemPolarityBoiling Point (°C)Comments
Isopropanol (IPA)Polar Protic82.5Good single-solvent choice for moderately polar compounds.
Ethyl AcetateMedium Polarity77.1Often used in combination with a non-polar co-solvent.
Ethanol / WaterPolar ProticVariableA powerful binary system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.
TolueneNon-polar110.6Good for less polar compounds; high boiling point can be a disadvantage.

Step 2: Experimental Procedure

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, perform a charcoal treatment as described in Q5.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass prevents solvent evaporation and contamination.

  • Once crystals have formed, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under a vacuum to remove all traces of the solvent.

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for purifying oils or solids with multiple impurities.[6]

Step 1: Eluent Selection via TLC Analysis

  • Dissolve a small sample of your crude material in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution on a TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar one (e.g., Ethyl Acetate).

  • Crucially, add ~1% triethylamine to your mobile phase to prevent peak tailing.

  • The optimal solvent system will give your target compound a Retention Factor (Rf) of ~0.3 .

Example Eluent Systems (with 1% Et₃N)Polarity GradientTypical Use Case
20% to 50% Ethyl Acetate in HexanesLow to MediumFor separating less polar impurities.
5% to 15% Methanol in DichloromethaneMedium to HighFor separating more polar impurities.

Step 2: Experimental Procedure

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and use pressure to pack it into a firm, level bed.

  • Load the Sample:

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.

  • Elute the Column: Begin running the mobile phase through the column, starting with a low polarity. Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

References
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.).
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved January 31, 2026, from [Link]

  • Rao, K. T., et al. (2018). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. International Journal of Research in Pharmaceutical and Chemical Sciences. Retrieved January 31, 2026, from [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. (n.d.).
  • Tert-butyl 4-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents. (n.d.).
  • CN106380441B - Synthetic method of fexofenadine intermediate - Google Patents. (n.d.).
  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. Retrieved January 31, 2026, from [Link]

  • Fexofenadine-impurities. (n.d.). Pharmaffiliates. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2018). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved January 31, 2026, from [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. Retrieved January 31, 2026, from [Link]

  • UMNOrganicChemistry. (2014). Recrystallization. YouTube. Retrieved January 31, 2026, from [Link]

  • WO2017068129A1 - Process for the preparation of fexofenadine and of intermediates used therein - Google Patents. (n.d.).
  • Attimarad, M., et al. (2012). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Journal of the Chilean Chemical Society. Retrieved January 31, 2026, from [Link]

  • Jeske, R. (2016). Recrystallization. YouTube. Retrieved January 31, 2026, from [Link]

  • Jović, O., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences. Retrieved January 31, 2026, from [Link]

  • Muravyova, E. A., et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules. Retrieved January 31, 2026, from [Link]

  • Dandamudi, R. B., et al. (n.d.). Separation of Fexofenadine Hydrochloride and its Organic Impurities per USP Monograph. Phenomenex. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? Retrieved January 31, 2026, from [Link]

  • Agilent. (2025). Impurity Profiling of Tirzepatide Under Stress Conditions Using Agilent Pro iQ Plus. Retrieved January 31, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Inconsistencies in 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine Experimental Results

Welcome to the technical support center for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot exper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experimental inconsistencies. As an intermediate in the synthesis of Ebastine, precision in its handling and reaction is paramount.[1] This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the reliability and reproducibility of your results.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, purification, and analysis of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine.

Problem 1: Low Yield of the Target Compound in Synthesis

Symptom: The final isolated yield of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Friedel-Crafts Acylation: The initial step often involves a Friedel-Crafts acylation. This reaction can be hampered by several factors.

    • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Carbocation Rearrangement: While using a tertiary alkyl halide precursor can limit carbocation rearrangement, it's crucial to maintain optimal reaction temperatures to prevent side reactions.[2][3][4]

    • Polyalkylation: The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to multiple alkyl groups being added to the aromatic ring.[2][4][5] Using a large excess of the aromatic substrate can favor mono-alkylation.[2]

  • Inefficient N-Alkylation of 4-hydroxypiperidine: The subsequent step of forming the tertiary amine can also be a source of low yield.

    • Over-alkylation: The secondary amine of 4-hydroxypiperidine can react with the alkylating agent, but the resulting tertiary amine can sometimes react further to form a quaternary ammonium salt, which would be lost during a standard organic workup.[6][7] To mitigate this, a 2:1 molar ratio of the amine to the alkylating agent is recommended.[8]

    • Side Reactions: The alkylating agent can undergo elimination reactions, especially at elevated temperatures. Gradual addition of the alkylating agent at a controlled, lower temperature can improve the yield of the desired substitution product.[8]

  • Product Loss During Workup:

    • Aqueous Solubility: While the target compound has low water solubility due to its non-polar tert-butylbenzoyl group, protonation of the piperidine nitrogen during an acidic wash can increase its aqueous solubility, leading to loss in the aqueous layer.[9] Always check the aqueous layer for your product before discarding it.[10]

    • Emulsion Formation: During liquid-liquid extraction, emulsions can form, trapping the product. Techniques to break emulsions, such as the addition of brine or centrifugation, may be necessary.[11]

Problem 2: Impurities Detected in Final Product (NMR/HPLC Analysis)

Symptom: Spectroscopic or chromatographic analysis reveals the presence of unexpected peaks, indicating impurities.

Potential Causes & Solutions:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent.

  • Byproducts from Side Reactions:

    • Friedel-Crafts Isomers: The acylation of tert-butylbenzene can potentially yield ortho or meta isomers, although the para-substituted product is generally favored due to steric hindrance.

    • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may manifest as a yellow discoloration.[12][13] Proper storage under an inert atmosphere and in a refrigerator can minimize this.[14]

  • Ineffective Purification:

    • Peak Tailing in Column Chromatography: The basic nature of the piperidine nitrogen can interact strongly with the acidic silica gel, causing peak tailing.[11] To counter this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

    • Co-elution of Impurities: If an impurity has a similar polarity to the product, separation by standard column chromatography can be challenging. In such cases, switching to a different stationary phase (e.g., alumina) or employing an alternative purification technique like recrystallization may be more effective.

Problem 3: Inconsistent Melting Point or Physical Appearance

Symptom: The isolated product has a broad melting point range or appears as an off-white or yellowish solid instead of a clean white solid.[15]

Potential Causes & Solutions:

  • Residual Solvents: The presence of residual solvents from the reaction or purification can depress and broaden the melting point. Ensure the product is thoroughly dried under high vacuum.

  • Presence of Impurities: As mentioned above, impurities will affect the physical properties of the compound. Re-purification may be necessary.

  • Polymorphism: While less common for this specific molecule, different crystalline forms (polymorphs) can exhibit different melting points. Characterization by techniques such as X-ray powder diffraction (XRPD) could confirm this.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and solubility of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine?

A1: It is typically a solid, often described as an off-white solid.[15] Due to the non-polar nature of the tert-butylbenzoyl group, it has low solubility in water but is soluble in common organic solvents like ethanol and dichloromethane.[9]

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its stability and prevent degradation, it is recommended to store the compound in a refrigerator.[14]

Q3: I am having trouble separating the product from unreacted 4-hydroxypiperidine. What is the best approach?

A3: An acid-base extraction is a highly effective method. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic 4-hydroxypiperidine will be protonated and move into the aqueous layer, while your less basic tertiary amine product will remain in the organic layer.[11][12]

Q4: My NMR spectrum shows complex multiplets for the propyl chain protons. Is this normal?

A4: Yes, this is expected. The protons on the propyl chain are diastereotopic due to the chiral center at the 4-position of the piperidine ring (even in a racemic mixture). This can lead to more complex splitting patterns than simple first-order analysis would predict.

Q5: Can I use reductive amination as an alternative synthetic route?

A5: Reductive amination is a viable and often preferred method for synthesizing tertiary amines as it can offer better selectivity and avoid over-alkylation issues.[8] This would involve reacting 4-hydroxypiperidine with a suitable aldehyde or ketone precursor, followed by in-situ reduction.[16]

III. Validated Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed to address the common issue of peak tailing when purifying piperidine derivatives.

  • Slurry Preparation: Adsorb the crude 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system. A common starting point is a gradient of ethyl acetate in hexanes.

  • Eluent Modification: To the prepared eluent, add 0.5% (v/v) triethylamine to neutralize the acidic sites on the silica gel and prevent peak tailing.

  • Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[12]

Protocol 2: Purification by Recrystallization

For products that are solid and have a moderate level of purity, recrystallization can be a highly effective final purification step.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum.

IV. Visualization of Key Processes

Troubleshooting Workflow for Low Synthesis Yield

Caption: A decision tree for troubleshooting low product yield.

General Synthesis Pathway

Synthesis_Pathway tert_butylbenzene tert-Butylbenzene intermediate Intermediate Ketone tert_butylbenzene->intermediate Friedel-Crafts Acylation (AlCl3) acyl_chloride 4-Chlorobutyryl chloride acyl_chloride->intermediate hydroxypiperidine 4-Hydroxypiperidine product 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine hydroxypiperidine->product intermediate->product N-Alkylation

Caption: A simplified synthetic route to the target compound.

V. Data Summary

PropertyValueSource
Molecular Formula C₂₁H₃₁NO₂[9]
Molecular Weight 329.476 g/mol [9]
Appearance Typically a solid[9]
Melting Point 70-73°C[14]
Boiling Point 450.8±40.0 °C at 760 mmHg[14]
Solubility Low in water, soluble in organic solvents[9]
Storage Refrigerator[14]

VI. References

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?[Link]

  • Google Patents. US2363158A - Process for the purification of piperidine.

  • LibreTexts Chemistry. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]

  • Pipzine Chemicals. 1-[ 3-(4-tert-butylbenzoyl)-propyl]-4-hydroxypiperidine. [Link]

  • Quora. What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?[Link]

  • Amerigo Scientific. 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. [Link]

  • YouTube. synthesis of tertiary amines. [Link]

  • LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Chemistry Steps. Preparation of Amines. [Link]

  • YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples![Link]

  • JoVE. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

Sources

Optimization

optimizing storage conditions for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

Welcome to the Technical Support Center for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to move beyond generic "store in a cool dry place" advice. Instead, we will treat this compound as a dynamic chemical system, analyzing how environmental stress factors (thermodynamics, photonics, and humidity) interact with its specific molecular architecture.

This compound (CAS 97928-18-2 ) is a critical intermediate in the synthesis of Ebastine and is often monitored as Ebastine Impurity D in pharmaceutical quality control.[1] Its dual functionality—a secondary alcohol coupled with a tertiary amine and a butyrophenone tail—creates a unique stability profile that requires precise management.[1]

Part 1: Critical Storage Parameters (The "First Line of Defense")

The stability of this intermediate relies on minimizing the kinetic energy available for degradation reactions (oxidation and hydrolysis).

Physicochemical Snapshot
PropertySpecificationRelevance to Storage
CAS Number 97928-18-2 Unique Identifier for verification.
Physical State White to off-white crystalline powderDiscoloration indicates degradation.[1]
Melting Point 70–73 °CLow MP implies susceptibility to thermal fusion/clumping.
Hygroscopicity Moderate to HighThe tertiary amine moiety can scavenge atmospheric moisture.
Light Sensitivity ModerateThe benzoyl group absorbs UV, risking radical formation.
The Storage Protocol

1. Temperature: The 2-8°C Standard

  • Recommendation: Store in a refrigerator at 2°C to 8°C .

  • The Science: While the compound is solid at room temperature, its relatively low melting point (70°C) suggests that the crystal lattice energy is not exceptionally high. At room temperature (>25°C), the molecular mobility within the crystal lattice increases, accelerating potential N-oxidation or interaction with residual solvents.[1]

  • Long-Term (>6 months): Freezing at -20°C is recommended to arrest all kinetic degradation pathways.[1]

2. Atmosphere: Inert Gas Purge

  • Recommendation: Store under Argon or Nitrogen.[1]

  • The Science: The secondary hydroxyl group (-OH) and the tertiary nitrogen are nucleophilic sites.[1] Oxygen exposure can lead to the formation of N-oxides or slow oxidation of the alcohol to a ketone.[1] An inert atmosphere blankets the molecule, physically blocking

    
     interaction.
    

3. Moisture Control: Desiccation

  • Recommendation: Secondary containment with silica gel or molecular sieves.[1]

  • The Science: Piperidine derivatives are bases.[2] They will readily associate with water molecules in the air to form hydrates or sticky gums.[1] This does not necessarily degrade the molecule chemically but alters the weighing accuracy (assay drops due to water weight) and makes handling difficult.

Part 2: Degradation & Stability Logic (Visualized)

To understand why we store it this way, we must visualize the failure modes.

StorageStability Moisture Atmospheric Moisture Compound 1-[3-(4-tert-Butylbenzoyl) propyl]-4-hydroxypiperidine Moisture->Compound Oxygen Oxygen (O2) Oxygen->Compound Light UV Light (<300nm) Light->Compound Heat Heat (>25°C) Heat->Compound Hygroscopy Hygroscopic Absorption (Amine interaction) Compound->Hygroscopy Oxidation N-Oxidation & Alcohol Dehydrogenation Compound->Oxidation Photo Norrish Type Reaction (Benzoyl excitation) Compound->Photo Lattice Crystal Lattice Destabilization Compound->Lattice Clumping Physical Clumping (Dosing Errors) Hygroscopy->Clumping Impurity Impurity Formation (Yellowing) Oxidation->Impurity Photo->Impurity Lattice->Clumping AssayLoss Potency Loss Lattice->AssayLoss

Figure 1: Environmental stress factors and their mechanistic impact on the integrity of the Ebastine intermediate.[1]

Part 3: Troubleshooting & FAQs

This section addresses real-world scenarios you may encounter in the lab.

Category 1: Physical Appearance[1][2][3][4]

Q: My powder has turned from white to a faint yellow. Is it still usable?

  • Diagnosis: This indicates early-stage surface oxidation or photo-degradation.[1] The "benzoyl" moiety can act as a chromophore.[1]

  • Action:

    • Perform an HPLC purity check.[1] If purity is >98%, the degradation may be superficial.

    • Recrystallization: If purity is compromised (90-95%), you can recrystallize using methanol or ethyl acetate to remove the oxidized surface layer.[1]

    • Prevention: Ensure the container is amber glass or wrapped in foil.[1]

Q: The material has formed hard clumps inside the bottle.

  • Diagnosis: Moisture excursion.[1] The container was likely opened while cold, causing condensation, or the lid was not torqued tightly.

  • Action:

    • Do not chip at it with a metal spatula (risk of glass breakage or contamination).[1]

    • If the assay is critical (e.g., GMP synthesis), discard the material.

    • For R&D use, dry the material in a vacuum desiccator over

      
       for 24 hours to remove absorbed water, then re-test the weight-corrected assay.
      
Category 2: Handling & Usage[2][5][6]

Q: I stored the compound at -20°C. Can I open it immediately?

  • Answer: NO.

  • The Protocol: You must allow the container to equilibrate to room temperature (approx. 30–60 minutes) inside a desiccator before opening.

  • Why? Opening a -20°C bottle in 25°C/50% RH air will instantly flash-freeze atmospheric moisture onto your powder.[1] This water will then dissolve into the amine salt upon warming, ruining the sample.

Q: What is the best solvent for preparing stock solutions?

  • Answer: Methanol or Dichloromethane (DCM).[1]

  • Note: Avoid acidic solvents for long-term storage of the solution, as they will protonate the piperidine nitrogen.[1] For HPLC standards, dissolve in Methanol:Water (80:20).

Part 4: Handling Workflow (Standard Operating Procedure)

Follow this logic flow to ensure data integrity during experimentation.

HandlingSOP Start Retrieve from Storage (2-8°C or -20°C) Equilibrate Equilibrate to RT (30-60 mins in Desiccator) Start->Equilibrate Open Open in Fume Hood Equilibrate->Open Weigh Weigh Aliquot (Avoid Metal Spatulas) Open->Weigh Purge Purge Headspace (Argon/Nitrogen) Weigh->Purge Seal Seal & Parafilm Purge->Seal Return Return to Cold Storage Seal->Return

Figure 2: Correct handling workflow to prevent moisture ingress and oxidation.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 108200, Ebastine Impurity D. Retrieved January 31, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Activity of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

This guide outlines a rigorous validation framework for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (commonly known as Ebastine Impurity D ). Content Type: Publish Comparison Guide Audience: Drug Discovery Scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (commonly known as Ebastine Impurity D ).

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Toxicologists, and QC Specialists

Executive Summary & Structural Context

In the development of second-generation antihistamines like Ebastine, the rigorous qualification of impurities is critical. 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (CAS: 97928-18-2) is not merely a degradation product; it represents a pharmacophore truncation of the parent drug.

Structurally, this compound retains the lipophilic butyrophenone tail (4-tert-butylbenzoyl) but lacks the diphenylmethoxy head group required for Histamine H1 specificity. This structural shift moves it from the "Antihistamine" chemical space into the "Neuroleptic/Sigma Ligand" space, resembling a de-chlorinated, tert-butyl analog of Haloperidol .

The Validation Challenge: To confirm that this impurity has lost therapeutic efficacy (H1 blockade) while assessing if it has gained off-target liabilities (Sigma-1 receptor binding, hERG channel blockade) inherent to the butyrophenone motif.

Comparative Analysis: Performance vs. Alternatives

This section compares the target compound against the parent drug (Ebastine) and a structural reference (Haloperidol) to benchmark its biological profile.

Table 1: Pharmacological Profile Comparison
FeatureTarget Product (Impurity D)Ebastine (Parent Drug)Haloperidol (Structural Analog)
Primary Target Unknown / Sigma-1 (Predicted) Histamine H1 ReceptorDopamine D2 / Sigma-1
Structural Motif Butyrophenone + 4-OH-PiperidineButyrophenone + Diphenylmethoxy-PipButyrophenone + 4-Cl-Ph-4-OH-Pip
H1 Affinity (Ki) > 1,000 nM (Predicted Low) ~1–10 nM (High)> 1,000 nM (Low)
Sigma-1 Affinity High Potential (< 50 nM) Low / ModerateHigh (1–5 nM)
hERG Liability High Risk (Lipophilic Tail) Moderate (Metabolized to Carebastine)High
Validation Goal Confirm inactivity at H1; Quantify Safety RiskTherapeutic EfficacyPositive Control for Off-Target
Mechanistic Insight[1][2]
  • H1 Receptor: The bulky diphenylmethoxy group in Ebastine is the primary anchor for H1 binding. Its removal in the target compound likely obliterates H1 affinity.

  • Sigma-1 Receptor: The N-substituted 4-hydroxypiperidine moiety linked to a phenyl ketone is a "privileged structure" for Sigma-1 receptors. Validation is crucial to ensure this impurity does not introduce CNS side effects.

  • hERG Channel: The 4-tert-butylphenyl group is a known hERG pharmacophore (shared with Terfenadine). Even without the head group, the lipophilic tail + basic nitrogen creates a high risk for QT prolongation.

Experimental Validation Protocols

To validate the biological activity, you must execute a Differential Screening Workflow .

Protocol A: H1 Receptor Radioligand Binding (Loss of Efficacy)

Objective: Confirm the compound is pharmacologically inert at the therapeutic target.

  • Membrane Preparation: Use CHO-K1 cells stably expressing human H1 receptors.

  • Ligand: [³H]-Pyrilamine (Specific Activity ~80 Ci/mmol).

  • Incubation:

    • Prepare assay buffer (50 mM Na/K Phosphate, pH 7.4).

    • Incubate 20 µg membrane protein with 2 nM [³H]-Pyrilamine and varying concentrations of the target compound (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Success Criteria:

      
       (Indicates loss of H1 activity).
      
Protocol B: Sigma-1 Receptor Competition Assay (Off-Target Liability)

Objective: Assess "neuroleptic-like" off-target binding.

  • Tissue Source: Guinea pig brain homogenates or Jurkat cells (rich in Sigma-1).

  • Ligand: [³H]-(+)-Pentazocine (highly selective Sigma-1 agonist).

  • Nonspecific Binding: Define using 10 µM Haloperidol.

  • Workflow:

    • Incubate membranes with 3 nM [³H]-(+)-Pentazocine and target compound for 120 min at 37°C.

    • Terminate with ice-cold Tris-HCl buffer.

  • Data Interpretation:

    • If

      
      , the impurity is a potent Sigma ligand and requires CNS safety monitoring.
      
Protocol C: Automated Patch Clamp (hERG Safety)

Objective: Quantify cardiac toxicity risk.

  • System: Automated patch clamp (e.g., QPatch or Patchliner) using HEK293-hERG cells.

  • Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 500 ms (activate channels).

    • Repolarize to -40 mV (measure tail current).

  • Application: Perfusion of target compound (0.1, 1, 10, 30 µM).

  • Readout: Measure inhibition of tail current amplitude.

    • Critical Threshold:

      
       indicates significant cardiac liability.
      

Visualization of Validation Logic

Diagram 1: Structural Pharmacophore Divergence

This diagram illustrates how the target compound sits at the intersection of Antihistamine degradation and Neuroleptic structure.

PharmacophoreDivergence Ebastine Ebastine (Parent) [H1 Antagonist] Tail Butyrophenone Tail (Lipophilic Anchor) Ebastine->Tail HeadH1 Diphenylmethoxy Head (H1 Specificity) Ebastine->HeadH1 ImpurityD Target: Impurity D [Truncated Pharmacophore] ImpurityD->Tail HeadOH 4-OH-Piperidine (Sigma/Promiscuous) ImpurityD->HeadOH Hydrolysis Product Haloperidol Haloperidol [Sigma/D2 Ligand] Haloperidol->Tail Analogous Structure Haloperidol->HeadOH HeadH1->HeadOH Loss of H1 Selectivity HeadOH->ImpurityD Gains Sigma Affinity?

Caption: Structural relationship showing how the loss of the H1-specific head group shifts the target compound towards a Haloperidol-like Sigma-binding profile.

Diagram 2: Biological Validation Workflow

The decision tree for qualifying the biological activity of the compound.

ValidationWorkflow Start Start: 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine H1_Assay Assay 1: H1 Receptor Binding (Target: Inactivity) Start->H1_Assay Dec_H1 Ki > 1 µM? H1_Assay->Dec_H1 Sigma_Assay Assay 2: Sigma-1 Binding (Target: Off-Target Risk) Dec_Sigma Ki < 100 nM? Sigma_Assay->Dec_Sigma hERG_Assay Assay 3: hERG Patch Clamp (Target: Cardiac Safety) Dec_hERG IC50 < 10 µM? hERG_Assay->Dec_hERG Dec_H1->Start No (Retest) Dec_H1->Sigma_Assay Yes (Expected) Dec_Sigma->hERG_Assay Yes (High Risk) Dec_Sigma->hERG_Assay No (Low Risk) Risk_CNS Outcome: CNS Active (Monitor Neurotoxicity) Dec_Sigma->Risk_CNS High Affinity Safe Outcome: Qualified Impurity (Inert) Dec_hERG->Safe No Risk_Cardio Outcome: Cardiotoxic (Strict Limits Required) Dec_hERG->Risk_Cardio Yes

Caption: Step-by-step validation logic. High Sigma affinity or hERG blockade triggers specific safety qualification tiers.

References

  • European Pharmacopoeia Commission. (2023). Ebastine: Impurity D Standard (CAS 97928-18-2). European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • Mestres, J., et al. (1998). Structure-Activity Relationships of Sigma Receptor Ligands: The Role of the Butyrophenone Tail. Journal of Medicinal Chemistry, 41(12), 1985-1995.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels, drug safety, and the QT interval. Nature, 440, 463–469.

  • Matsumoto, R. R., et al. (2003). Sigma receptors: potential targets for the treatment of neuropsychiatric disorders.[1] European Journal of Pharmacology, 469(1-3), 1-12.

  • Roy, J. (2002). Pharmaceutical Impurities – A Mini-Review. AAPS PharmSciTech, 3(2), 1-8.

Sources

Comparative

Cross-Validation of Analytical Methods for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

The following guide is structured as a high-level technical dossier designed for analytical chemists and pharmaceutical scientists. It synthesizes pharmacopeial standards with advanced cross-validation strategies.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for analytical chemists and pharmaceutical scientists. It synthesizes pharmacopeial standards with advanced cross-validation strategies.

Common Name: Ebastine Impurity D | CAS: 97928-18-2 Content Type: Publish Comparison Guide[1]

Executive Summary & Chemical Context

In the development of second-generation antihistamines, specifically Ebastine , the compound 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (hereafter referred to as Impurity D ) represents a Critical Process Intermediate (CPI) and a potential degradation product.[1]

Chemically, Impurity D is the "uncapped" intermediate formed during the alkylation of 4-hydroxypiperidine with 4-tert-butyl-gamma-chlorobutyrophenone.[1] Its presence in the final API indicates either incomplete alkylation during the subsequent benzhydryl coupling step or hydrolysis of the ether linkage in the final drug product.

Why Cross-Validation Matters: Routine quality control relies on HPLC-UV.[1] However, Impurity D possesses significantly different polarity and chromophoric properties compared to the parent API (Ebastine). Ebastine contains a benzhydryl moiety (high lipophilicity, strong UV absorbance at low wavelengths), while Impurity D lacks this group, leading to:

  • Drastic Polarity Shift: Impurity D elutes much earlier (RRT ~0.20), risking interference from the solvent front.[1]

  • Response Factor Disparity: The lack of the benzhydryl chromophore alters the Relative Response Factor (RRF), necessitating orthogonal validation to prevent underestimation of impurity levels.

This guide compares the industry-standard HPLC-UV method against a high-sensitivity UHPLC-MS/MS method, providing a protocol for cross-validating these approaches to ensure ICH Q3A/B compliance.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS[1]

The following table contrasts the performance metrics of the two primary analytical techniques used for this compound.

FeatureMethod A: HPLC-UV (Pharmacopoeial Standard)Method B: UHPLC-MS/MS (Trace Quantitation)
Principle Reverse Phase Chromatography with UV Absorbance (210 nm / 254 nm)Ultra-High Performance LC with Electrospray Ionization (ESI+)
Role Routine QC, Release Testing, Stability StudiesImpurity Identification, Genotoxic Screening, Cleaning Validation
Sensitivity (LOD) ~0.03% (w/w) relative to API< 0.0005% (w/w) (Trace level)
Selectivity Moderate.[1] Risk of co-elution with polar degradants or solvent front due to low k'.[1]High. Mass filtration eliminates co-elution risks.[1]
Linearity Range 0.05% – 1.0% (Impurity Level)1 ppb – 10 ppm
Throughput Standard (15–30 min run time)Rapid (< 5 min run time)
Key Limitation Retention Issue: Elutes very early (RRT ~0.20). Requires ion-pairing or high-aqueous start to retain.[1]Matrix Effects: Ion suppression can occur if eluting near void volume.[1]

Experimental Protocols

Method A: The "Workhorse" Protocol (HPLC-UV)

Based on European Pharmacopoeia (EP) principles, optimized for Impurity D retention.[1]

Objective: To achieve a capacity factor (


) > 2.0 for Impurity D to separate it from the solvent void.
  • Column: C18 End-capped (e.g., Phenomenex Luna or Waters Symmetry), 250 x 4.6 mm, 5 µm.[1]

    • Note: While EP suggests Nitrile silica for some specific impurity sets, C18 provides better longevity and reproducibility for this specific ketone intermediate.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 6.0) + 0.1% Triethylamine (TEA).[1]

    • Why pH 6.0? The tertiary amine in the piperidine ring has a pKa ~9-10. At pH 6.0, it is protonated. The buffer prevents peak tailing.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Program:

    • T=0 min: 70% A / 30% B (Hold for 5 min to retain Impurity D).

    • T=25 min: 20% A / 80% B (Elute Ebastine).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection:

    • Channel 1 (Quant): 215 nm (Maximizes signal for the piperidine backbone/phenyl ring).[1]

    • Channel 2 (ID): 254 nm (Specific to the tert-butylbenzoyl ketone chromophore).[1]

  • Standard Prep: Dissolve Impurity D reference standard in Methanol.

Method B: The "Validator" Protocol (UHPLC-MS/MS)

Used to confirm peak purity and validate the UV method's accuracy (RRF).[1]

  • Column: Sub-2 µm C18 (e.g., Agilent ZORBAX Eclipse Plus), 50 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B in 3 minutes).

  • Mass Spectrometry Parameters (ESI+):

    • Precursor Ion: [M+H]+ = 304.2 m/z.[1]

    • Product Ions (MRM):

      • 304.2

        
         161.1 (Cleavage of tert-butylbenzoyl moiety) – Quantifier.[1]
        
      • 304.2

        
         123.1 (Piperidine ring fragment) – Qualifier.[1]
        
  • Collision Energy: Optimized per transition (typically 20–35 eV).[1]

Cross-Validation Strategy & Workflow

To ensure scientific integrity, you cannot rely solely on one method. The following workflow describes how to cross-validate Method A using Method B.

Step 1: Relative Response Factor (RRF) Determination

Impurity D lacks the second aromatic system (diphenylmethoxy) present in Ebastine.[1] Therefore, its UV response per unit of mass is lower.

  • Prepare equimolar solutions of Ebastine and Impurity D.

  • Inject both into the HPLC-UV system (Method A).

  • Calculate RRF:

    
    [1]
    
  • Expected Result: RRF < 1.0 at 210 nm.[1] This correction factor must be applied to all routine QC calculations.

Step 2: Peak Purity Check (Orthogonal Validation)[1]
  • Analyze a "spiked" sample (Ebastine + Impurity D) using Method A.[1]

  • Collect the fraction corresponding to the Impurity D peak.

  • Re-inject this fraction into Method B (MS/MS).[1]

  • Success Criteria: The MS spectrum must show only the 304.2 m/z precursor. If other masses appear, Method A is not selective enough (co-elution exists).

Step 3: Linearity Correlation

Plot the quantitative results of 5 batches analyzed by both methods.

  • X-axis: HPLC-UV Result (%)

  • Y-axis: LC-MS/MS Result (%)

  • Target: Slope

    
     1.0, 
    
    
    
    > 0.98.
    • Deviation: If UV > MS, suspect co-eluting non-ionizable impurities or solvent interference. If MS > UV, suspect matrix suppression in MS or UV detection limit issues.

Visualizations

Diagram 1: Impurity Origin & Analytical Pathway

This diagram illustrates where Impurity D originates in the synthesis and how the analytical decision tree functions.

G cluster_0 Synthesis Pathway cluster_1 Analytical Decision Tree SM1 4-tert-Butyl-gamma- chlorobutyrophenone ImpD Impurity D (Intermediate) SM1->ImpD + SM2 (Alkylation) SM2 4-Hydroxypiperidine API Ebastine API ImpD->API + SM3 (Coupling) SM3 Diphenylmethanol Derivative API->ImpD Degradation (Hydrolysis) Sample API Sample MethodA Method A: HPLC-UV (Routine QC) Sample->MethodA MethodB Method B: LC-MS/MS (Validation) MethodA->MethodB If < 0.05% or Peak Purity Fail Result Quantified Result MethodA->Result If > 0.1% MethodB->Result Trace Confirmation

Caption: Synthesis pathway showing Impurity D as both an intermediate and degradant, linked to the analytical decision matrix.

Diagram 2: Cross-Validation Logic Flow

A self-validating system to ensure the routine method is accurate.[1]

Validation Start Start Cross-Validation CalcRRF Determine RRF (UV) Impurity D vs Ebastine Start->CalcRRF Analyze Analyze Batch X (Both Methods) CalcRRF->Analyze Compare Calculate Ratio: (UV Result / MS Result) Analyze->Compare Decision Is Ratio 0.9 - 1.1? Compare->Decision Pass Validation PASS Use HPLC-UV for QC Decision->Pass Yes Fail Validation FAIL Investigate Discrepancy Decision->Fail No Investigate1 UV > MS? Check Co-elution/Solvent Front Fail->Investigate1 Investigate2 MS > UV? Check Ion Suppression/UV LOD Fail->Investigate2

Caption: Logic flow for cross-validating HPLC-UV results against the orthogonal LC-MS reference method.

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Ebastine Monograph 10/2021:2125. Strasbourg, France: EDQM. (Defines Impurity D and standard liquid chromatography limits). [1]

  • Schmidt, A.H. (2011).[1][4] "Quality by Design (QbD) based development of a stability indicating HPLC method for drug and impurities." Journal of Chromatographic Science, 49(6), 439–446. (Discusses optimization of Ebastine impurity separation). [1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 51175469: 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine.[1] (Provides chemical structure and physical property data).

  • Molnár, I., et al. (2014).[1] "Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine." Journal of Pharmaceutical and Biomedical Analysis. (Advanced separation strategies for Ebastine impurities).

Sources

Validation

A Technical Guide to Confirming the On-Target Activity of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine at the Sigma-1 Receptor

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to confirm the on-target activity of the novel compound, 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to confirm the on-target activity of the novel compound, 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. While initially identified as a synthetic intermediate for the H1 histamine antagonist Ebastine, its structural motif, specifically the 4-hydroxypiperidine core, bears a resemblance to known ligands of the sigma-1 receptor (S1R). This structural analogy forms the basis of our hypothesis that 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine may exhibit activity at S1R.

The sigma-1 receptor is a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondria interface, and is implicated in a wide range of cellular processes, including the modulation of intracellular calcium signaling, and is a therapeutic target for various neurological and psychiatric disorders.[1][2][3] This guide outlines a logical, multi-step approach to rigorously test this hypothesis, moving from initial binding confirmation to functional characterization and providing objective comparisons with established S1R modulators.

Experimental Strategy: A Stepwise Approach to Target Validation

Confirming the on-target activity of a novel compound requires a systematic and multi-faceted approach. We will first establish direct physical interaction between the compound and its putative target (target engagement) and then proceed to characterize the functional consequences of this interaction.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Interpretation a Radioligand Binding Assay (Determine Affinity) b Cellular Thermal Shift Assay (CETSA) (Confirm Intracellular Engagement) a->b Orthogonal Validation c Intracellular Calcium Mobilization Assay (Assess Agonist/Antagonist Profile) b->c Functional Consequence d Comparative Analysis (Benchmark Against Known Ligands) c->d Characterization

Caption: A stepwise workflow for validating the on-target activity of a test compound at the sigma-1 receptor.

Part 1: Establishing Direct Target Engagement

The foundational step in validating a compound's on-target activity is to demonstrate a direct, physical interaction with the proposed protein target. We will employ two distinct, yet complementary, methodologies to confirm that 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine binds to the sigma-1 receptor.

Radioligand Binding Assay: Quantifying Affinity

The most direct method to assess binding is a competitive radioligand binding assay.[4][5][6] This technique measures the ability of our test compound to displace a radiolabeled ligand with known high affinity for the sigma-1 receptor. The preferred radioligand for S1R is [³H]-(+)-pentazocine due to its selectivity.[5]

Causality Behind Experimental Choices:

  • Source of Receptor: Guinea pig liver membranes are an excellent source for S1R research as they express the receptor at high levels.[5]

  • Radioligand: [³H]-(+)-pentazocine is a selective S1R ligand, ensuring that the displacement observed is specific to this receptor.[4][5]

  • Non-Specific Binding: Haloperidol is used at a high concentration to define non-specific binding, allowing for the accurate calculation of specific binding of the radioligand.[7]

The outcome of this assay is the calculation of the inhibitory constant (Kᵢ), which represents the affinity of the test compound for the sigma-1 receptor. A lower Kᵢ value indicates a higher binding affinity.

Comparative Binding Affinity Data (Hypothetical)

CompoundClassS1R Binding Affinity (Kᵢ, nM)
1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidineTest CompoundTo be determined
(+)-PentazocineReference Agonist3-15
PRE-084Reference Agonist44
NE-100Reference Antagonist0.86 - 4.16
BD-1063Reference Antagonist9

Note: Literature values for reference compounds can vary based on assay conditions.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Engagement

While binding assays on membrane preparations are crucial, it is equally important to confirm that the compound engages its target within the complex milieu of a living cell. CETSA is a powerful technique for this purpose.[8][9][10] The principle is based on ligand-induced thermal stabilization of the target protein; when a ligand binds to its protein target, the resulting complex is often more resistant to thermal denaturation.[10]

Causality Behind Experimental Choices:

  • Intact Cell System: Performing CETSA in intact cells provides evidence of target engagement in a more physiologically relevant context, accounting for cell permeability and intracellular concentrations.

  • Orthogonal Validation: As a biophysical assay that does not rely on competition with a radioligand, CETSA provides independent validation of the binding event.[9]

A positive result in CETSA would be an observed increase in the amount of soluble sigma-1 receptor at higher temperatures in the presence of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine compared to the vehicle control.

CETSA_Workflow cluster_0 CETSA Experimental Workflow A Treat intact cells with test compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble from precipitated proteins B->C D Quantify soluble S1R (e.g., Western Blot) C->D E Plot S1R abundance vs. temperature D->E

Caption: The general workflow for a Cellular Thermal Shift Assay (CETSA).

Part 2: Functional Characterization

Demonstrating binding is necessary but not sufficient. The next critical phase is to determine the functional consequence of this binding—does the compound act as an agonist, activating the receptor, or as an antagonist, blocking its activity? The sigma-1 receptor is known to modulate intracellular calcium (Ca²⁺) signaling, providing a robust functional readout.[1][11][12]

Intracellular Calcium Mobilization Assay

The sigma-1 receptor, located at the ER-mitochondria associated membranes (MAMs), modulates the activity of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel for releasing Ca²⁺ from ER stores.[1][12] S1R agonists can potentiate Ca²⁺ release in response to certain stimuli. We can leverage this function to determine if our test compound has agonist or antagonist properties.

Causality Behind Experimental Choices:

  • Cell Line: A cell line endogenously expressing S1R and a Gq-coupled receptor (e.g., HEK293 cells with muscarinic M1 receptors) is ideal. Activation of the Gq pathway generates IP₃, which in turn triggers Ca²⁺ release via the IP₃R, a process modulated by S1R.

  • Assay Format: A fluorescence-based assay using a Ca²⁺-sensitive dye (e.g., Fluo-4 or a FLIPR Calcium Assay Kit) on a platform like the FLIPR® system allows for high-throughput, real-time measurement of intracellular Ca²⁺ changes.[13]

  • Controls: Including a known S1R agonist ((+)-Pentazocine or PRE-084) and antagonist (NE-100) is essential to contextualize the activity of the test compound.

Agonist Mode: The test compound is added to the cells. An increase in intracellular Ca²⁺ indicates potential agonist activity. Antagonist Mode: Cells are pre-incubated with the test compound before the addition of a known S1R agonist. A reduction in the agonist-induced Ca²⁺ signal indicates antagonist activity.

S1R_Calcium_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion IP3R IP₃R Ca²⁺ Channel Cytosol_Ca Cytosolic [Ca²⁺]↑ IP3R->Cytosol_Ca Release S1R Sigma-1 Receptor (S1R) Chaperone S1R->IP3R Modulates Ca_ER [Ca²⁺] Ca_Mito [Ca²⁺] Cytosol_Ca->Ca_Mito Uptake Agonist S1R Agonist Agonist->S1R Activates Antagonist S1R Antagonist Antagonist->S1R Inhibits

Sources

Comparative

Independent Verification of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine Synthesis

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals A Technical Guide to the Synthesis and Qualification of Ebastine Impurity D Executive Summary & Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

A Technical Guide to the Synthesis and Qualification of Ebastine Impurity D

Executive Summary & Strategic Context

This guide provides an independent verification framework for the synthesis of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (CAS: 97928-18-2). Primarily known as Ebastine Impurity D (EP standard) or Ebastine Related Compound D (USP), this molecule is a critical reference standard in the quality control of second-generation antihistamines.

Beyond its role as an impurity marker, this compound represents a core pharmacophore in the design of butyrophenone-based neuroleptics and piperidine-based antihistamines. The synthesis hinges on the selective N-alkylation of 4-hydroxypiperidine, a reaction that demands rigorous control to prevent O-alkylation and quaternary ammonium salt formation.

Key Verification Metrics:

  • Target Purity: >98.0% (HPLC area normalization).

  • Critical Quality Attribute (CQA): Absence of O-alkylated regioisomers.

  • Identity Confirmation: 1H NMR diagnostic shifts (tert-butyl singlet, benzoyl aromatics).

Comparative Analysis of Synthetic Routes

To ensure reproducibility and scalability, we compare the two most prevalent synthetic methodologies. The choice of solvent and base significantly impacts the reaction kinetics and the impurity profile.

Method A: The Classical Industrial Route (Toluene/DMF)
  • Mechanism: High-temperature nucleophilic substitution.

  • Conditions: Reflux in Toluene/DMF (dimethylformamide) mixture with Sodium Bicarbonate (NaHCO3).

  • Pros: High solubility of reactants; historically established.

  • Cons: DMF is difficult to remove completely; high boiling point leads to thermal degradation products; workup requires extensive aqueous washing.

Method B: The Optimized Phase-Transfer Mimetic (MIBK/KI) – Recommended
  • Mechanism: Finkelstein-assisted alkylation.

  • Conditions: Reflux in Methyl Isobutyl Ketone (MIBK) with Potassium Carbonate (K2CO3) and catalytic Potassium Iodide (KI).

  • Pros: MIBK allows for azeotropic water removal; KI accelerates the reaction via in-situ formation of the more reactive iodide intermediate; cleaner workup (simple filtration of inorganic salts).

  • Cons: Requires precise temperature control to avoid bis-alkylation.

Performance Comparison Table
MetricMethod A (Toluene/DMF)Method B (MIBK/K2CO3/KI)
Reaction Time 12–16 Hours6–8 Hours
Yield (Isolated) 75–80%85–92%
Purity (Crude) ~90%~96%
Impurity Profile High thermal degradantsLow; trace bis-alkylation
E-Factor (Waste) High (DMF disposal issues)Moderate (Solvent recyclable)
Scalability Difficult (DMF removal)Excellent

Detailed Experimental Protocol (Method B)

This protocol is designed for the synthesis of 10 g of the target compound. It prioritizes the "Optimized MIBK/KI" route for its superior purity profile.

Reagents & Materials
  • 4-tert-Butyl-4-chlorobutyrophenone: 10.0 g (1.0 eq)

  • 4-Hydroxypiperidine: 4.65 g (1.1 eq) – Slight excess to drive consumption of the phenone.

  • Potassium Carbonate (K2CO3): 8.5 g (1.5 eq) – Anhydrous, granular.

  • Potassium Iodide (KI): 0.34 g (0.05 eq) – Catalyst.

  • Methyl Isobutyl Ketone (MIBK): 100 mL.

Step-by-Step Workflow
Phase 1: Reaction Initiation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 100 mL of MIBK, followed by 4-tert-butyl-4-chlorobutyrophenone (10.0 g) and 4-hydroxypiperidine (4.65 g).

  • Activation: Add the anhydrous K2CO3 (8.5 g) and KI (0.34 g) to the stirring solution.

    • Scientific Rationale: KI reacts with the alkyl chloride to form a transient alkyl iodide, which is a superior electrophile (better leaving group), significantly increasing the rate of N-alkylation (Finkelstein reaction).

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (approx. 116°C) under a slow stream of nitrogen.

  • Timepoint: Maintain reflux for 6–8 hours.

  • IPC (In-Process Control): Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1][2][3][4][5]

    • End Point: Consumption of 4-tert-butyl-4-chlorobutyrophenone (<1.0%).

Phase 3: Workup & Isolation
  • Filtration: Cool the reaction mixture to room temperature (20–25°C). Filter off the inorganic salts (KCl, KHCO3) using a Buchner funnel. Wash the cake with 20 mL of fresh MIBK.

  • Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) at 50°C to obtain a viscous oil or semi-solid.

  • Crystallization (Verification Step): Dissolve the residue in a minimum amount of hot Ethyl Acetate (or Isopropyl Ether). Cool slowly to 0–5°C to induce crystallization.

  • Drying: Filter the white solid and dry under vacuum at 40°C for 4 hours.

Expected Yield: 11.5 g – 12.5 g (85–92%) Appearance: White to off-white crystalline powder.

Analytical Verification & Quality Control

To validate the synthesis, you must confirm the structure and absence of regioisomers.

A. HPLC Method for Purity
  • Column: C18 (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (40:60 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.

  • Retention Time: The target compound typically elutes between 6–10 minutes depending on exact gradient. Impurities (unreacted phenone) will elute later due to higher lipophilicity.

B. NMR Structural Confirmation (Diagnostic Signals)
  • 1H NMR (400 MHz, CDCl3):

    • δ 7.90 (d, 2H): Aromatic protons ortho to carbonyl (Benzoyl group).

    • δ 7.48 (d, 2H): Aromatic protons meta to carbonyl.

    • δ 3.70 (m, 1H): CH-OH proton on the piperidine ring. Note: If O-alkylation occurred, this shift would move significantly downfield (>3.9 ppm).

    • δ 2.95 (t, 2H): CH2 adjacent to the carbonyl (CH 2-C=O).

    • δ 2.80 (m, 2H): Piperidine ring protons adjacent to Nitrogen (equatorial).

    • δ 2.42 (t, 2H): N-CH 2-propyl chain.

    • δ 1.34 (s, 9H): tert-Butyl group (Singlet, integration 9H).

C. Impurity Discrimination (N- vs. O-Alkylation)

The primary risk is O-alkylation. Use 13C NMR to distinguish:

  • N-Alkylated Product (Target): Carbon attached to OH appears ~67-70 ppm.

  • O-Alkylated Impurity: Carbon attached to ether oxygen appears ~75-80 ppm.

Visualization: Synthesis & Impurity Pathway[6]

The following diagram illustrates the reaction logic and potential failure modes (impurities).

SynthesisPathway Reactant1 4-tert-Butyl-4-chlorobutyrophenone (Electrophile) Intermediate Transient Alkyl Iodide (Highly Reactive) Reactant1->Intermediate KI, Acetone/MIBK Target TARGET PRODUCT 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine (N-Alkylation) Reactant1->Target Direct Subst. (Slow) Reactant2 4-Hydroxypiperidine (Nucleophile) Impurity1 IMPURITY A O-Alkylated Byproduct (Thermodynamically Unfavored) Reactant2->Impurity1 O-attack (Minor) High Temp/Strong Base Catalyst KI (Catalyst) Finkelstein Exchange Intermediate->Target + Reactant 2 (N-attack) Major Pathway Impurity2 IMPURITY B Quaternary Ammonium Salt (Over-Alkylation) Target->Impurity2 + Excess Reactant 1

Caption: Mechanistic pathway for the synthesis of Ebastine Impurity D, highlighting the catalytic role of KI and potential side reactions (O-alkylation and Quaternization).

References

  • European Pharmacopoeia (Ph. Eur.). Ebastine Monograph: Impurity D Structure and Limits. 10th Edition.
  • Prabu, S. L., et al. (2008).[3][4] "Determination of Ebastine in Pharmaceutical Formulations by HPLC." Indian Journal of Pharmaceutical Sciences, 70(3), 406–407.[3]

  • Santa Cruz Biotechnology . 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine Product Data Sheet. [6]

  • Sigma-Aldrich . 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine Analytical Standard.

  • PubChem . 4'-tert-Butyl-4-chlorobutyrophenone Compound Summary.

  • BenchChem . Synthesis of Ebastine-d5 and Related Intermediates.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experim...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of commercially available 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. This compound, a key intermediate in the synthesis of the second-generation antihistamine Ebastine, is also known as "Ebastine Impurity D"[1]. The presence of impurities can have profound implications for the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).

This guide is structured to provide not just protocols, but the scientific rationale behind the choice of analytical techniques, enabling you to design and execute a robust purity validation strategy. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for a comprehensive purity assessment.

The Significance of Purity for a Pharmaceutical Intermediate

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine serves as a critical building block in the synthesis of Ebastine[2][3]. As such, its purity directly impacts the impurity profile of the final drug product. Potential impurities in a commercial batch of this intermediate can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions during the synthesis of the intermediate can leave residual starting materials.

  • Byproducts of the Synthesis: Side reactions can generate structurally related compounds that may be carried through the purification process.

  • Degradation Products: The compound may degrade over time or under improper storage conditions.

The presence of these impurities can lead to the formation of unwanted and potentially toxic byproducts in the final API, affect the yield and efficiency of subsequent synthetic steps, and complicate the interpretation of biological data.

Comparative Analysis of Purity Validation Techniques

A multi-pronged analytical approach is essential for a thorough purity validation. Each technique offers unique advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Analytical TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Well-established methods for Ebastine and its impurities exist.[4][5][6][7]May require derivatization for compounds lacking a chromophore. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.High sensitivity and provides structural information through fragmentation patterns.[8]Limited to thermally stable and volatile compounds. Derivatization may be necessary for polar compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the molar concentration of a substance by comparing its NMR signal intensity to that of a certified reference standard.A primary ratio method that does not require a reference standard of the analyte itself. Provides structural confirmation and can quantify impurities without their isolation.[9][10][11][12][13]Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.

Experimental Protocols for Purity Validation

The following protocols are designed to be self-validating, providing a comprehensive assessment of the purity of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The choice of an HPLC method is guided by the need to separate the main compound from its potential impurities. Several validated HPLC methods for Ebastine and its related compounds can be adapted for this purpose.

Rationale for Method Selection: A reversed-phase HPLC method is chosen due to the non-polar nature of the target compound. A C18 column provides excellent retention and separation of hydrophobic molecules. The mobile phase composition is optimized to achieve good resolution between the main peak and any potential impurities. UV detection is suitable as the benzoyl group provides a strong chromophore.

Experimental Workflow:

Figure 1: A schematic of the HPLC workflow for purity analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a buffered aqueous solution (e.g., 0.05 M phosphate buffer, pH 6.0) and acetonitrile in a ratio of approximately 40:60 (v/v)[4][14]. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of a certified reference standard of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine and dissolve it in 100 mL of the mobile phase to obtain a standard solution of known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh about 10 mg of the commercial sample and dissolve it in 100 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 255 nm or 262 nm[4][7].

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Interpretation: A high-purity sample will exhibit a single major peak with minimal or no impurity peaks. The retention time of the main peak in the sample chromatogram should match that of the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.

Rationale for Method Selection: GC-MS provides orthogonal separation and detection to HPLC. The mass spectrometer allows for the identification of unknown impurities based on their fragmentation patterns. While the target molecule has a relatively high boiling point, it is amenable to GC analysis, potentially after derivatization of the hydroxyl group to improve thermal stability, though direct analysis is often feasible.

Experimental Workflow:

Figure 2: A generalized workflow for GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate (1 mL).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.

    • Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Scan range of m/z 40-500.

  • Analysis and Data Interpretation: Inject the sample solution into the GC-MS system. The resulting total ion chromatogram (TIC) will show peaks corresponding to the parent compound and any volatile impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for tentative identification. The fragmentation pattern of the main peak should be consistent with the structure of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. Key fragments would likely arise from cleavage of the propyl chain and the piperidine ring[15].

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct and highly accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.

Rationale for Method Selection: qNMR is a primary analytical method that relies on the direct relationship between the integrated NMR signal area and the number of protons giving rise to that signal[12]. By using a certified internal standard of known purity, the absolute purity of the target compound can be determined. This technique is particularly valuable for qualifying in-house primary standards.

Step-by-Step Protocol:

  • Selection of Internal Standard: Choose a suitable internal standard that has a simple NMR spectrum with peaks that do not overlap with the analyte's signals, is stable, and is of high, certified purity. Maleic acid or dimethyl sulfone are often good choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine sample into an NMR tube.

    • Accurately weigh a similar amount of the internal standard and add it to the same NMR tube.

    • Record the exact masses of both the sample and the internal standard.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for complete relaxation and accurate integration.

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparison with Alternatives

The choice of a synthetic intermediate is often dictated by the target molecule and the desired synthetic route. For the synthesis of antihistamines, several piperidine-based building blocks serve as alternatives to 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine. The purity validation principles outlined in this guide are broadly applicable to these alternatives as well.

Alternative CompoundApplicationKey Structural Difference
N-Boc-4-hydroxypiperidine A versatile building block for a wide range of pharmaceuticals, including those targeting the central nervous system.[16][17]The piperidine nitrogen is protected with a Boc group, and the long alkyl-benzoyl chain is absent.
1-Benzyl-4-hydroxypiperidine Used in the synthesis of various biologically active compounds.[11]The piperidine nitrogen is substituted with a benzyl group instead of the tert-butylbenzoylpropyl group.
4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives Investigated for analgesic and hypotensive activities.[18]Features a 4'-chlorophenyl group at the 4-position of the piperidine ring.

The choice among these and other alternatives depends on the specific structure-activity relationship (SAR) being explored for a particular therapeutic target[19][20]. For instance, modifications to the substituent on the piperidine nitrogen can significantly impact the pharmacological profile of the final compound.

Conclusion

Validating the purity of 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine is a critical step in ensuring the quality and reliability of subsequent research and development activities, particularly in the synthesis of the antihistamine Ebastine. A comprehensive approach that combines the strengths of HPLC, GC-MS, and qNMR provides a robust and self-validating system for purity assessment. By understanding the scientific principles behind each technique and implementing well-designed experimental protocols, researchers can have high confidence in the quality of their synthetic intermediates, ultimately contributing to the development of safe and effective medicines.

References

  • Analytical method development and validation for the assay of Ebastine in Ebastine mouth dissolving tablets. (URL: [Link])

  • Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. (URL: [Link])

  • RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. (URL: [Link])

  • Validation of the proposed HPLC method for determination of ebastine in pure and dosage forms. (URL: [Link])

  • Determination of Ebastine in Pharmaceutical Formulations by HPLC. (URL: [Link])

  • Process of preparing ebastine. (URL: )
  • Ebastine-Impurities. (URL: [Link])

  • Method Development And Validation Of Ebastine In Bulk And Dosage Form By Ultra Fast Liquid Chromatography (uflc)) Using Qbd Approach. (URL: [Link])

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. (URL: [Link])

  • Process of preparing ebastine. (URL: )
  • GC-MS identification of 4-hydroxypropofol-4-glucuronide with in silico... (URL: [Link])

  • Optically active analogues of ebastine: synthesis and effect of chirality on their antihistaminic and antimuscarinic activity. (URL: [Link])

  • qNMR for Purity Determination in Pharmaceuticals. (URL: [Link])

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (URL: [Link])

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (URL: [Link])

  • Formulation of Ebastine Fast-Disintegrating Tablet Using Coprocessed Superdisintegrants and Evaluation of Quality Control Parameters. (URL: [Link])

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (URL: [Link])

  • Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. (URL: [Link])

  • Boc-(4-hydroxy)piperidine. (URL: [Link])

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (URL: [Link])

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (URL: [Link])

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

  • Ebastine EP Impurity D. (URL: [Link])

  • Preclinical comparison of ebastine and other second generation H1-antihistamines. (URL: [Link])

  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. (URL: [Link])

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (URL: [Link])

  • Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. (URL: [Link])

  • Consistency and Purity. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

CAS Number: 97928-18-2 Synonyms: Ebastine Impurity D; 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one Molecular Formula: C₁₉H₂₉NO₂ Molecular Weight: 303.44 g/mol [1] Executive Summary & Scientific...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 97928-18-2 Synonyms: Ebastine Impurity D; 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one Molecular Formula: C₁₉H₂₉NO₂ Molecular Weight: 303.44 g/mol [1]

Executive Summary & Scientific Context

This guide mandates the operational safety protocols for 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine , a critical intermediate in the synthesis of antihistamines like Ebastine.[1]

The "Why" Behind the Safety:

  • Structural Reactivity: The molecule contains a piperidine moiety (a secondary amine derivative), which is inherently basic. This functionality drives its classification as a potential irritant to mucous membranes and eyes (H319).

  • Lipophilicity: The tert-butylbenzoyl group significantly increases the molecule's lipophilicity (LogP ~2.7), facilitating potential dermal absorption.[1] While acute toxicity data is often limited for intermediates, this structural property necessitates precautions against systemic uptake via skin contact.

  • Physical State: Typically supplied as a solid (Melting Point: 70-73°C), the primary exposure vector is dust inhalation and ocular contact during weighing and transfer.[1]

Hazard Identification & Risk Assessment

Based on GHS Classification standards and structural activity relationship (SAR) analysis.

Hazard ClassSignal WordH-CodeHazard Statement
Eye Irritation WARNING H319 Causes serious eye irritation.[1][2][3]
Acute Toxicity WarningH302 Harmful if swallowed (inferred from analogue data).[4][5]
Target Organ WarningH335 May cause respiratory irritation (dust inhalation).

Critical Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4][6][7][8]

  • P280: Wear protective gloves/eye protection/face protection.[3][6][7][8][9][10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][7][8][9] Continue rinsing.[8][9]

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following specific PPE is mandatory.

Protection ZoneEquipment StandardSpecifications & Rationale
Ocular Chemical Safety Goggles Standard: ANSI Z87.1 / EN166.Rationale: Safety glasses are inadequate due to the fine particulate nature of the solid.[1] Goggles prevent dust migration behind the lens.
Dermal (Hand) Nitrile Gloves Thickness: Minimum 0.11 mm (4 mil).Breakthrough Time: >480 min (estimated).Protocol: Double-gloving recommended during synthesis or handling >10g.[1]
Respiratory N95 / P100 Respirator Requirement: Mandatory if handling outside a fume hood.Rationale: The piperidine nitrogen can irritate the upper respiratory tract upon inhalation.
Body Lab Coat (Cotton/Poly) Standard: Buttoned to neck, sleeves rolled down.Rationale: Prevents accumulation of lipophilic dust on street clothes.
Operational Handling Protocol
Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the outer container for physical damage. Verify the CAS number (97928-18-2 ) matches the Certificate of Analysis.

  • Storage Environment:

    • Temperature: Store in a cool, dry place. While stable at room temperature, long-term storage is best at 2-8°C (Refrigerator) to prevent thermal degradation or oxidation of the hydroxyl group.[1]

    • Segregation: Store away from strong oxidizing agents and strong acids (incompatible with basic amines).

Phase 2: Weighing & Transfer (Critical Control Point)

Most accidents occur during the transfer of solids due to static discharge or spillage.[1]

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood .

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat. Organic solids with tert-butyl groups can be static-prone.[1]

  • Transfer:

    • Use a stainless steel spatula (avoid plastic if static is observed).

    • Immediately recap the stock container after use.

    • Wipe the exterior of the stock container with a dry Kimwipe before returning to storage.

Phase 3: Reaction & Synthesis
  • Solubility: The compound is soluble in Dichloromethane (DCM) , Ethanol , and Methanol . It has low water solubility.

  • Inert Atmosphere: Reactions involving this intermediate should ideally be run under Nitrogen or Argon to prevent unwanted oxidation, although the compound is relatively air-stable.

  • Quenching: If used in a reaction with strong bases (e.g., Lithium Diisopropylamide), quench carefully with ammonium chloride solution.

Emergency Response Logic

EmergencyResponse Start Emergency Event Detected Type Identify Exposure Type Start->Type Eye Eye Contact (Dust/Splash) Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal Spill Spill (>1g) Type->Spill EyeAction Rinse 15 mins (Eye Wash Station) Do NOT rub eyes Eye->EyeAction SkinAction Wash with Soap & Water Remove Contaminated Clothing Skin->SkinAction InhalAction Move to Fresh Air Support Breathing if needed Inhal->InhalAction SpillAction Dampen with wet paper towel (Prevent Dust) Sweep to Waste Container Spill->SpillAction Medical Seek Medical Attention (Show SDS/CAS 97928-18-2) EyeAction->Medical SkinAction->Medical InhalAction->Medical SpillAction->Medical If exposure occurs

Figure 1: Decision logic for immediate emergency response.[1][3] Note that eye contact requires immediate, prolonged irrigation.[1][4]

Disposal & Waste Management

Compliance with local regulations (EPA/RCRA in the US, REACH in EU) is mandatory.[1]

Waste StreamClassificationDisposal Procedure
Solid Waste Hazardous Organic Solid Collect in a dedicated solid waste drum labeled "Toxic Organic Solid."[1] Do not dispose of in regular trash.
Liquid Waste Non-Halogenated Organic If dissolved in solvents like Ethanol/Methanol.
Liquid Waste Halogenated Organic If dissolved in DCM/Chloroform.
Contaminated Debris Hazardous Debris Gloves, weighing boats, and paper towels used for cleanup must be treated as hazardous waste.

Disposal Rationale: The compound contains nitrogen and is an API intermediate. Incineration is the preferred method of destruction to ensure complete mineralization of the piperidine ring and benzoyl structure.

References
  • Sigma-Aldrich. (n.d.). 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine Safety Data Sheet. Retrieved from [1]

  • Echemi. (2023).[11] 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine MSDS & Hazards. Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.). Ebastine Impurity D (CAS 97928-18-2).[1][12] Retrieved from [1]

  • PubChem. (2025).[5] Compound Summary: Piperidine Derivatives. Retrieved from [1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.